6-Fluoro-1-methyl-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHUBDRPYSEPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672064 | |
| Record name | 6-Fluoro-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209534-87-1 | |
| Record name | 6-Fluoro-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoro-1-methyl-1H-indazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 6-Fluoro-1-methyl-1H-indazole. Due to the limited availability of experimental data for this specific compound, information from closely related analogs, particularly 6-fluoro-1H-indazole and other N-methylated indazoles, has been included to provide a thorough understanding.
Chemical Properties and Structure
This compound, with the CAS number 1209534-87-1, is a fluorinated derivative of the N-methylated indazole core.[1][2][3][4] The introduction of a fluorine atom and a methyl group to the indazole scaffold can significantly influence its physicochemical properties and biological activity.
Structure:
The chemical structure of this compound is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring. The fluorine atom is substituted at the 6-position of the benzene ring, and a methyl group is attached to the nitrogen at the 1-position of the pyrazole ring.
Chemical Formula: C₈H₇FN₂[1][3]
Molecular Weight: 150.15 g/mol [1][3]
The structural representation is as follows:
Quantitative Data Summary:
Experimental data for this compound is not extensively published. The following table summarizes available data for the target compound and its parent analog, 6-fluoro-1H-indazole, for comparative purposes.
| Property | This compound | 6-Fluoro-1H-indazole |
| CAS Number | 1209534-87-1[1][2][3][4] | 348-25-4[5] |
| Molecular Formula | C₈H₇FN₂[1][3] | C₇H₅FN₂[5] |
| Molecular Weight | 150.15 g/mol [1][3] | 136.13 g/mol [5] |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a plausible synthetic route can be extrapolated from general methods for the N-methylation of indazoles. The following protocol is a representative example based on established chemical transformations.
Synthesis of this compound via N-methylation of 6-Fluoro-1H-indazole:
This procedure describes a general method for the N-methylation of an indazole, which often results in the formation of the thermodynamically more stable N1-isomer.[6]
Materials:
-
6-Fluoro-1H-indazole
-
Methyl iodide (CH₃I)
-
A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
A suitable solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a reaction vessel, dissolve 6-Fluoro-1H-indazole (1.0 equivalent) in a suitable solvent such as DMF or THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add a base (1.1-1.5 equivalents), such as sodium hydride or potassium carbonate, to the solution.
-
Stir the mixture at 0°C for a short period to allow for the deprotonation of the indazole.
-
Slowly add methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to gradually warm to room temperature and continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully adding water.
-
Extract the product from the aqueous layer using an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and then concentrate the solvent under reduced pressure.
-
The crude product can be purified using column chromatography to yield this compound.
Potential Biological Significance and Signaling Pathways
Indazole derivatives are recognized for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory effects.[7][8][9] Specifically, fluoro-substituted indazoles have shown significant potential in drug discovery. For instance, the presence of a fluorine atom at the 6-position of the indazole ring has been shown to significantly enhance the inhibitory potency against Rho kinase (ROCK1).[10]
The following diagram illustrates a simplified representation of the Rho-kinase (ROCK) signaling pathway, a critical regulator of cellular processes such as contraction, motility, and proliferation. Fluoro-indazole derivatives have been identified as potential inhibitors of this pathway.
Caption: Simplified Rho-kinase (ROCK) signaling pathway.
This pathway highlights how extracellular signals can lead to the activation of RhoA, which in turn activates ROCK. ROCK then promotes cellular contraction and motility by phosphorylating Myosin Light Chain (MLC) and inhibiting MLC Phosphatase. 6-Fluoro-indazole derivatives have been identified as potential inhibitors of ROCK, suggesting their therapeutic potential in diseases where this pathway is dysregulated.[10]
Conclusion
This compound is a valuable compound for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited, its structural similarity to other biologically active indazoles suggests its potential as a scaffold for developing novel therapeutics. The provided synthetic protocol, based on established methods, offers a starting point for its preparation and subsequent biological evaluation. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. 1209534-87-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 3. This compound - CAS:1209534-87-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 5. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Characterization and Data of 6-Fluoro-1-methyl-1H-indazole (CAS Number 1209534-87-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-1-methyl-1H-indazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The indazole scaffold is a recognized privileged structure in pharmacology, known for its diverse biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[1][2][3][4] This document compiles available data on the characterization of this compound, outlines a general synthetic methodology, and discusses the broader biological context of fluoro-indazole derivatives. While specific biological data for this compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in its further investigation and development.
Compound Identification and Physicochemical Properties
This compound is a substituted indazole with a fluorine atom at the 6-position and a methyl group at the 1-position of the indazole ring.
| Identifier | Value | Source |
| CAS Number | 1209534-87-1 | [5] |
| Molecular Formula | C₈H₇FN₂ | [6] |
| Molecular Weight | 150.15 g/mol | N/A |
| IUPAC Name | This compound | N/A |
Synthesis
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the formation of the 6-fluoro-1H-indazole core, followed by N-methylation.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 1209534-87-1|this compound|BLD Pharm [bldpharm.com]
- 6. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole synthesis [organic-chemistry.org]
The Biological Frontier: A Technical Guide to Fluorinated Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery. This technical guide delves into the diverse biological activities of fluorinated indazole derivatives, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas. By enhancing metabolic stability, binding affinity, and lipophilicity, the introduction of fluorine to the indazole core has unlocked a wealth of promising pharmacological profiles. This document provides a comprehensive overview of their anti-inflammatory, anticancer, antiviral, and antimicrobial activities, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways they modulate.
Anti-inflammatory and Enzyme Inhibitory Activity
Fluorinated indazole derivatives have emerged as potent modulators of key inflammatory pathways and enzymes. Their mechanisms of action often involve the direct inhibition of kinases and other enzymes that play crucial roles in the inflammatory cascade.
Kinase Inhibition
A significant area of investigation has been the targeting of various kinases by fluorinated indazoles.
p38 MAPK Inhibition: Certain 5-indazole derivatives have been identified as inhibitors of p38 kinase, a key enzyme in the inflammatory response. The inhibitory activity of these fluorinated compounds was determined by an in vitro fluorescence anisotropy kinase binding assay, with all tested compounds showing IC50 values of less than 10 μM.[1]
Rho Kinase (ROCK) Inhibition: Fluorination at specific positions on the indazole ring has been shown to dramatically influence ROCK1 inhibitory potency. For instance, a fluorine atom at the C6 position of the indazole scaffold significantly enhanced ROCK1 inhibition, with one such compound exhibiting an IC50 value of 14 nM, a stark contrast to the 2500 nM IC50 of its C4-fluorinated counterpart.[1] Further examples of 6-fluoroindazoles have demonstrated even greater potency, with IC50 values for ROCK1 inhibition as low as 6 and 7 nM.[1]
Spleen Tyrosine Kinase (Syk) Inhibition: A series of 6-fluoroindazole molecular hybrids have been synthesized and shown to be potent and selective inhibitors of Syk kinase, with IC50 values ranging from 4 nM to 64 nM.[1]
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Indazole-based compounds have been developed as inhibitors of FGFR kinases. The strategic placement of fluorine at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency against FGFR1 and FGFR2, with IC50 values in the low nanomolar range.[2]
Epidermal Growth Factor Receptor (EGFR) Inhibition: Fluorinated indazole derivatives have shown remarkable, sub-nanomolar activity against various forms of EGFR.[2]
| Target Kinase | Compound Class/Example | Key Structural Feature | IC50/pIC50 | Assay Type |
| p38 Kinase | 5-Indazole derivatives | Fluorination | < 10 μM | Fluorescence Anisotropy Kinase Binding Assay[1] |
| Rho Kinase (ROCK1) | 6-Fluoroindazole | 6-Fluoro substitution | 14 nM | In vitro bioassay[1] |
| Rho Kinase (ROCK1) | 4-Fluoroindazole | 4-Fluoro substitution | 2500 nM | In vitro bioassay[1] |
| Rho Kinase (ROCK1) | 6-Fluoroindazoles (53a, 53b) | 6-Fluoro substitution | 6-7 nM | In vitro bioassay[1] |
| Syk Kinase | 6-Fluoroindazole hybrids (44a-h) | 6-Fluoro substitution | 4 - 64 nM | In vitro bioassay[1] |
| FGFR1 | 6-Fluoro-1H-indazol-3-amine (27a) | 6-Fluoro substitution | < 4.1 nM | Enzymatic Assay[2] |
| FGFR2 | 6-Fluoro-1H-indazol-3-amine (27a) | 6-Fluoro substitution | 2.0 nM | Enzymatic Assay[2] |
| EGFR (and mutants) | Fluorinated indazole (36g) | Fluorination | Sub-nanomolar | Enzymatic Assay[2] |
This assay is a common method for determining the affinity of an inhibitor for a kinase.
-
Reagents and Materials:
-
Purified kinase (e.g., p38α).
-
Fluorescently labeled tracer (a molecule that binds to the kinase's active site).
-
Test compounds (fluorinated indazole derivatives) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well, low-volume, black plates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To each well of the microplate, add the kinase and the fluorescent tracer.
-
Add the test compounds to the wells. Include controls with no inhibitor and no kinase.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
The binding of the fluorescent tracer to the kinase results in a high fluorescence polarization value.
-
When a test compound displaces the tracer from the kinase's active site, the polarization value decreases.
-
The IC50 value is determined by plotting the percentage of inhibition (calculated from the decrease in polarization) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: p38 MAPK Signaling Pathway and Inhibition by Fluorinated Indazoles.
Caption: Rho Kinase (ROCK) Signaling Pathway and Inhibition by Fluorinated Indazoles.
Nitric Oxide Synthase (NOS) Inhibition
Fluorinated indazoles have been designed and synthesized as novel inhibitors of nitric oxide synthase (NOS), with some compounds showing selectivity for the inducible (NOS-II) over the neuronal (NOS-I) isoform. For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibited NOS-I by 63% and NOS-II by 83%.[3] Notably, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole demonstrated high selectivity, inhibiting NOS-II activity by 80% with no effect on NOS-I activity.[3]
| Compound | % Inhibition of NOS-I | % Inhibition of NOS-II |
| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | 63% | 83%[3] |
| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | No effect | 80%[3] |
This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide (NO).
-
Reagents and Materials:
-
Purified NOS enzyme (NOS-I or NOS-II).
-
L-[³H]arginine (for radiometric assay) or a NO-sensitive fluorescent dye.
-
Cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin.
-
Test compounds (fluorinated indazole derivatives).
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT).
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and L-[³H]arginine.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding the NOS enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Separate the L-[³H]citrulline from the unreacted L-[³H]arginine using cation exchange resin.
-
Quantify the amount of L-[³H]citrulline produced by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anticancer Activity
Fluorinated indazole derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Induction of Apoptosis
Several studies have shown that fluorinated indazoles can trigger apoptosis in cancer cell lines.[4][5] For example, one study reported that the cytotoxicity of certain thiazole-based 5-fluoroindole derivatives against HeLa cells was due to the induction of apoptosis.[4] Another study on a series of polysubstituted indazoles found that selected compounds were able to trigger apoptosis to a significant extent.[5]
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Fluorinated indazole derivative for treatment.
-
Annexin V-FITC conjugate.
-
Propidium Iodide (PI) solution.
-
Binding buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
-
Flow cytometer.
-
-
Procedure:
-
Seed the cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorinated indazole derivative at various concentrations for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Viable cells are negative for both Annexin V-FITC and PI.
-
Early apoptotic cells are positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Caption: Intrinsic Apoptosis Pathway Induced by Fluorinated Indazoles.
Inhibition of Tubulin Polymerization
Certain fluorinated indole derivatives have been found to act as microtubule-stabilizing agents by increasing tubulin polymerization.[4]
| Compound Class/Example | Cancer Cell Line | IC50 | Mechanism of Action |
| Thiazole-based 5-fluoroindole (31a) | HeLa | 32.48 μM | Induction of apoptosis[4] |
| Glyoxylamide-based 5(6)-fluoroindoles | Various human cancer cell lines | Varies | Cytotoxicity[4] |
| Fluorinated-indole derivative (34b) | A549 (Lung) | 0.8 μM | Tubulin polymerization stabilization[4] |
| 5-Fluoroindole-2-carboxylic acid (10) | - | 10 μM (for APE1 inhibition) | Inhibition of APE1[4] |
| Polysubstituted indazoles | A2780, A549 | 0.64 - 17 µM | Induction of apoptosis[5] |
Antiviral and Antimicrobial Activity
Fluorinated indazoles and related five-membered heterocycles have demonstrated notable activity against viruses and microbes.
Antiviral Activity
The primary antiviral target for these compounds appears to be HIV-1 reverse transcriptase (RT).
HIV-1 Reverse Transcriptase Inhibition: A nucleoside analog, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), which contains a 3'-hydroxyl group, has shown exceptional potency against HIV-1 replication with an EC50 of 0.05 nM.[6] Its mechanism of action involves acting as a "translocation-defective RT inhibitor," where despite having a 3'-hydroxyl, it effectively terminates DNA synthesis due to the difficulty of RT translocation after its incorporation.[6]
This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
-
Reagents and Materials:
-
Recombinant HIV-1 reverse transcriptase.
-
Poly(rA)/oligo(dT) template/primer.
-
[³H]TTP (tritiated thymidine triphosphate).
-
Reaction buffer.
-
Test compounds.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the template/primer, reaction buffer, and [³H]TTP.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C.
-
Stop the reaction by spotting the mixture onto glass fiber filters.
-
Wash the filters to remove unincorporated [³H]TTP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the amount of DNA synthesized.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Antimicrobial Activity
Fluorinated indazoles and pyrazoles have shown promise as antimicrobial agents. The mechanism of action for some of these compounds is suggested to be novel, as their activity does not seem to depend on the resistance profiles of bacteria to current antibiotics.[7]
| Compound Class/Example | Organism(s) | MIC (μg/mL) |
| Indazole derivatives (2, 3) | E. faecalis | Not specified, showed some activity[7] |
| Indazole derivative (5) | S. aureus, S. epidermidis | 64 - 128[7] |
| Pyrazoline derivative (9) | S. aureus, S. epidermidis, E. faecalis | Not specified, most active in the series[7] |
Conclusion
The incorporation of fluorine into the indazole scaffold has proven to be a highly effective strategy for the development of potent and selective modulators of a wide range of biological targets. The derivatives discussed in this guide exhibit promising anti-inflammatory, anticancer, antiviral, and antimicrobial activities. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field, facilitating the further investigation and optimization of these versatile compounds for therapeutic applications. The continued exploration of fluorinated indazoles holds significant promise for the discovery of novel drug candidates to address unmet medical needs.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of HIV-1 reverse transcriptase by 4'-Ethynyl-2-fluoro-2'-deoxyadenosine triphosphate, a translocation-defective reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 6-Fluoro-1-methyl-1H-indazole: A Technical Guide to its Presumed Mechanism of Action
Disclaimer: Direct experimental data on the specific mechanism of action for 6-Fluoro-1-methyl-1H-indazole is not extensively available in publicly accessible scientific literature. This guide, therefore, extrapolates its potential mechanism based on the well-documented activities of structurally related fluoro- and methyl-substituted indazole derivatives. The primary focus of this analysis will be on the role of such compounds as protein kinase inhibitors, a prominent therapeutic target for the indazole scaffold.
Introduction to the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry. This core structure is present in numerous biologically active compounds and several FDA-approved drugs, such as the anti-cancer agents pazopanib and axitinib.[1] Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-proliferative effects through the inhibition of various protein kinases.[2][3] The substitutions on the indazole core, such as the fluorine at the 6-position and the methyl group at the 1-position, are anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties. Specifically, the presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[2]
Postulated Mechanism of Action: Protein Kinase Inhibition
Based on the activities of analogous compounds, the principal mechanism of action for this compound is likely the inhibition of one or more protein kinases. Protein kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Indazole derivatives have been shown to be effective inhibitors of various kinase families, including:
-
Tyrosine Kinases: Such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptors (EGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][4]
-
Serine/Threonine Kinases: Such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[2]
The inhibitory action of these compounds typically occurs through competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.
Signaling Pathway Diagram
The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK) and how an inhibitor like this compound might interrupt this pathway.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.
Quantitative Data for Representative Indazole Derivatives
While specific data for this compound is unavailable, the following table summarizes the inhibitory activities of some related indazole compounds against various kinases, providing an indication of the potential potency of this class of molecules.
| Compound Class | Target Kinase | IC50 / pKi | Reference |
| 1H-indazole derivatives | FGFR1-3 | 0.8–90 μM | [3] |
| 1H-indazol-3-amine derivatives | FGFR1, FGFR2 | < 4.1 nM, 2.0 nM | [2] |
| 1H-indazole derivatives | EGFR T790M, EGFR | 5.3 nM, 8.3 nM | [3] |
| 4,6-disubstituted-1H-indazole | PI3Kδ | pKi of 9.9 and 10.1 | [3] |
| 3-(pyrrolopyridin-2-yl)indazole | Aurora Kinase A | 0.0083–1.43 μM | [2] |
Experimental Protocols
The following sections detail generalized experimental protocols that would be used to determine the mechanism of action and potency of a novel indazole derivative like this compound.
Kinase Inhibition Assay (Radiometric)
This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase.
Objective: To determine the IC50 value of this compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
This compound stock solution in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase and the test compound dilutions. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-³²P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding an acidic solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the screening and characterization of a novel kinase inhibitor.
Caption: A standard workflow for the discovery and development of a novel kinase inhibitor.
Conclusion
While the precise molecular target and mechanism of action of this compound remain to be elucidated through direct experimental investigation, the extensive research on the indazole scaffold strongly suggests its role as a protein kinase inhibitor. The presence of the 6-fluoro and 1-methyl substitutions likely enhances its drug-like properties. Further studies, following the experimental protocols outlined in this guide, are necessary to definitively characterize its biological activity and therapeutic potential. This document serves as a foundational guide for researchers and drug development professionals interested in exploring the pharmacological profile of this and related indazole derivatives.
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide on the Discovery, History, and Application of Substituted Indazoles in Drug Development
For researchers, scientists, and drug development professionals, the indazole nucleus represents a cornerstone of modern medicinal chemistry. This bicyclic heteroaromatic system, composed of a fused benzene and pyrazole ring, has proven to be a "privileged scaffold," giving rise to a multitude of therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive exploration of the discovery and history of substituted indazoles, detailing their synthesis, mechanism of action, and the evolution of their therapeutic applications.
A Legacy of Discovery: From 19th Century Synthesis to 21st Century Therapeutics
The journey of the indazole scaffold began in the late 19th century. The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer in 1883, who prepared an oxo-substituted derivative, indazolone, through the intramolecular condensation of o-hydrazinobenzoic acid.[1] This foundational work laid the groundwork for future explorations of this versatile heterocyclic system. Early 20th-century chemists like Jacobson, Huber, and Auwers further expanded the synthetic repertoire, developing methods such as the cyclization of N-nitroso-o-toluidines, which also provided access to halogenated indazoles.[2]
It was in the mid-20th century that the therapeutic potential of substituted indazoles began to be realized. A pivotal moment was the discovery of the anti-inflammatory properties of benzydamine.[1] This discovery shifted the focus from purely synthetic explorations to the investigation of the biological activities of this class of compounds, paving the way for the development of a new generation of drugs. The subsequent discovery of granisetron as a potent antiemetic further solidified the importance of the indazole core in medicinal chemistry.[1]
Today, the indazole scaffold is a key feature in a number of blockbuster drugs, particularly in the field of oncology. The development of targeted therapies such as pazopanib, axitinib, niraparib, and entrectinib has revolutionized the treatment of various cancers, highlighting the remarkable versatility and druggability of the indazole core.[3][4]
Key Milestones in the Development of Substituted Indazole Drugs
| Drug | Year of Discovery/Development | Therapeutic Area | Primary Mechanism of Action |
| Benzydamine | 1960s | Anti-inflammatory, Analgesic | Inhibition of pro-inflammatory cytokine synthesis |
| Granisetron | mid-1980s | Antiemetic | Selective 5-HT3 receptor antagonist |
| Pazopanib | 2009 (FDA Approval) | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit) |
| Axitinib | 2012 (FDA Approval) | Oncology (Renal Cell Carcinoma) | Selective VEGFR inhibitor |
| Niraparib | 2017 (FDA Approval) | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer) | PARP inhibitor |
| Entrectinib | 2019 (FDA Approval) | Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC) | Pan-TRK, ROS1, and ALK inhibitor |
Mechanisms of Action: Modulating Key Signaling Pathways
The therapeutic success of substituted indazoles lies in their ability to interact with a diverse range of biological targets with high specificity and potency.
Early Discoveries: Inflammation and Nausea
Benzydamine , one of the first indazole-based drugs, exerts its anti-inflammatory effects not through the classical mechanism of cyclooxygenase (COX) inhibition like traditional NSAIDs, but primarily by inhibiting the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β.[5] This is achieved through the modulation of signaling pathways like p38 MAPK.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Data of 6-Fluoro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 6-Fluoro-1-methyl-1H-indazole. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of available data for the closely related analogue, 6-Fluoro-1H-indazole, and predicted data for the target molecule. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇FN₂
-
Molecular Weight: 150.15 g/mol
-
CAS Number: 1209534-87-1
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound. All predicted data should be confirmed with experimental results.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | d | 1H | H-7 |
| ~ 7.6 | s | 1H | H-3 |
| ~ 7.2 | dd | 1H | H-5 |
| ~ 6.9 | dd | 1H | H-4 |
| ~ 4.1 | s | 3H | N-CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Note: These are predicted values and may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 (d, J ≈ 240 Hz) | C-6 |
| ~ 141 | C-7a |
| ~ 135 | C-3 |
| ~ 122 (d, J ≈ 10 Hz) | C-7 |
| ~ 120 (d, J ≈ 25 Hz) | C-5 |
| ~ 110 | C-3a |
| ~ 95 (d, J ≈ 25 Hz) | C-4 |
| ~ 35 | N-CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Note: These are predicted values based on known substituent effects and data from similar compounds. The carbon attached to fluorine (C-6) will appear as a doublet with a large coupling constant.
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic, N-CH₃) |
| ~ 1620 | Medium | C=N stretch (indazole ring) |
| ~ 1590, 1480 | Strong | C=C stretch (aromatic ring) |
| ~ 1250 | Strong | C-F stretch |
| ~ 850 - 800 | Strong | C-H bend (out-of-plane) |
Sample Preparation: KBr pellet or ATR. Note: These are predicted values.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 150 | High | [M]⁺ (Molecular Ion) |
| 135 | Medium | [M - CH₃]⁺ |
| 122 | Medium | [M - N₂]⁺ |
| 108 | Low | [M - CH₃N₂]⁺ |
Ionization Method: Electron Ionization (EI). Note: Fragmentation patterns are predicted and may vary.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above for a solid organic compound like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Method of Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by injecting the solution into a system coupled with a chromatographic separation method (e.g., GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for small, volatile molecules and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound such as this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Navigating the Physicochemical Landscape of 6-Fluoro-1-methyl-1H-indazole: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth overview of the solubility and stability of 6-Fluoro-1-methyl-1H-indazole, a key heterocyclic compound of interest in contemporary drug discovery and development. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical physicochemical properties of this molecule, offering standardized methodologies for its assessment and a framework for data interpretation. Understanding these core characteristics is paramount for advancing this and similar molecules through the development pipeline, from early-stage screening to formulation and beyond.
Executive Summary
This compound is a substituted indazole that has garnered attention within the medicinal chemistry landscape. The indazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, where it often acts as a bioisostere of indole or benzimidazole.[1] The introduction of a fluorine atom at the 6-position and a methyl group at the 1-position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. This guide provides a comprehensive framework for evaluating two of its most critical physicochemical parameters: solubility and stability. While specific experimental data for this compound is not publicly available, this document details the standardized experimental protocols necessary to generate such data, ensuring reproducibility and consistency across research endeavors.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are foundational for understanding its behavior in various experimental and physiological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂ | ChemScene[2] |
| Molecular Weight | 150.15 g/mol | ChemScene[2] |
| CAS Number | 1209534-87-1 | BLD Pharm[3] |
| Calculated LogP | 1.7124 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Hydrogen Bond Acceptors | 2 | ChemScene[2] |
Solubility Assessment
The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and suitability for various formulations.[4] Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution characteristics.[5]
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation from a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO).[6] This high-throughput screening method is invaluable in the early stages of drug discovery for identifying compounds with potential solubility liabilities.[5][7]
Table 3.1: Kinetic Solubility of this compound
| Buffer System (pH) | Solubility (µM) | Method |
| Phosphate-Buffered Saline (PBS) (pH 7.4) | Data not available | Nephelometry/UV-Vis Spectroscopy |
| Simulated Gastric Fluid (SGF) (pH 1.2) | Data not available | Nephelometry/UV-Vis Spectroscopy |
| Simulated Intestinal Fluid (SIF) (pH 6.8) | Data not available | Nephelometry/UV-Vis Spectroscopy |
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a given solvent system at equilibrium.[8] This "shake-flask" method is considered the gold standard and is crucial for lead optimization and pre-formulation studies.[4][9]
Table 3.2: Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Water | 25 | Data not available | Data not available |
| PBS (pH 7.4) | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Propylene Glycol | 25 | Data not available | Data not available |
Stability Assessment
Evaluating the chemical stability of a drug candidate is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life.[10] Forced degradation, or stress testing, is a critical component of this evaluation, providing insights into the intrinsic stability of the molecule and its potential degradation pathways.[11][12]
Forced Degradation Studies
Forced degradation studies involve exposing the compound to conditions more severe than those it would encounter during storage, such as high heat, humidity, light, and extreme pH.[12][13] These studies are instrumental in developing stability-indicating analytical methods.[11] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
Table 4.1: Forced Degradation of this compound
| Stress Condition | Duration | Degradation (%) | Major Degradants Identified |
| Acid Hydrolysis (e.g., 0.1 M HCl) | To be determined | Data not available | Data not available |
| Base Hydrolysis (e.g., 0.1 M NaOH) | To be determined | Data not available | Data not available |
| Oxidative (e.g., 3% H₂O₂) | To be determined | Data not available | Data not available |
| Thermal (e.g., 60°C) | To be determined | Data not available | Data not available |
| Photolytic (ICH Q1B) | To be determined | Data not available | Data not available |
The indazole ring is generally considered a stable aromatic system.[1] However, forced degradation studies are necessary to identify any potential liabilities of the this compound structure.
Experimental Protocols
The following sections detail standardized protocols for the determination of solubility and stability.
Protocol for Kinetic Solubility Assay
This protocol is based on the widely used nephelometric or UV-Vis spectrophotometric methods.[6][15]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Addition: Dispense the DMSO stock solution into a 96-well microplate.
-
Buffer Addition: Add the desired aqueous buffer (e.g., PBS pH 7.4) to each well to achieve a range of final compound concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with gentle shaking.[15]
-
Detection:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer to detect precipitation.
-
UV-Vis Spectroscopy: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate using a UV-Vis plate reader at the compound's λmax.
-
-
Data Analysis: Determine the highest concentration at which the compound remains in solution by comparing the signal to control wells.
Protocol for Thermodynamic Solubility Assay
This protocol follows the conventional shake-flask method.[9][16]
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
Sample Processing: After equilibration, centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate by a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the solubility in µg/mL or µM based on the measured concentration and a standard curve.
Protocol for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies as per ICH guidelines.[14][17]
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress medium.[17]
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) and incubate at room temperature or elevated temperature (e.g., 60°C).[17]
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose a solid sample or a solution to elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Data Analysis: Quantify the amount of parent compound remaining and identify and quantify any major degradation products.
Visualizations
Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.
Potential Signaling Pathway Involvement
Indazole derivatives are known to act as inhibitors of various protein kinases, playing a crucial role in cancer therapy.[18][19] For instance, several indazole-containing drugs target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is critical for angiogenesis.[19][20] The diagram below illustrates a simplified representation of this pathway.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While experimental data for this specific molecule is not yet publicly available, the detailed protocols and data presentation formats outlined herein offer a standardized approach for researchers. A thorough understanding of these physicochemical properties is indispensable for mitigating risks in drug development and for the successful progression of promising indazole-based compounds from the laboratory to the clinic.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1209534-87-1|this compound|BLD Pharm [bldpharm.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. evotec.com [evotec.com]
- 9. enamine.net [enamine.net]
- 10. longdom.org [longdom.org]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. admin.mantechpublications.com [admin.mantechpublications.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 19. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Strategic Role of Fluorine Substitution in Modulating the Biological Activity of Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] The strategic incorporation of fluorine atoms into the indazole ring system has emerged as a powerful tool to modulate the pharmacological properties of these derivatives. This technical guide provides an in-depth analysis of the role of fluorine substitution in the biological activity of indazoles, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and overall efficacy, making it a key consideration in modern drug design.[4][5][6]
Impact of Fluorine Substitution on Kinase Inhibitory Activity
Indazole derivatives are particularly prominent as kinase inhibitors.[1][2] Fluorine substitution has been instrumental in optimizing the potency and selectivity of these compounds against various kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Structure-activity relationship (SAR) studies have demonstrated that the position of fluorine substitution on the indazole core is critical for FGFR inhibitory activity. For instance, the introduction of a fluorine atom on a phenyl ring attached to the indazole can lead to a remarkable improvement in activity.[1] In one study, the presence of a fluorine atom resulted in a nearly three-fold increase in potency against FGFR1 compared to its non-fluorinated counterpart.[1] Conversely, fluorine substitution on other parts of the molecule, such as a different phenyl ring, was not well-tolerated.[1] A notable example is a 1H-indazol-3-amine derivative where a 2,6-difluoro-3-methoxyphenyl group led to potent enzymatic and antiproliferative activities.[7]
Table 1: Effect of Fluorine Substitution on the Biological Activity of Indazole-Based FGFR Inhibitors
| Compound ID | Substitution | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| 14a | 3-methoxyphenyl | FGFR1 | 15 | - | - |
| 14d | 3-methoxy-4-fluorophenyl | FGFR1 | 5.5 | - | - |
| 27a | 6-fluoroindazole | FGFR1 | < 4.1 | KG-1 | 25.3 |
| 27a | 6-fluoroindazole | FGFR2 | 2.0 | SNU-16 | 77.4 |
| 100 | 2,6-difluoro-3-methoxyphenyl | FGFR1 | < 4.1 | KG-1 | 25.3 |
| 100 | 2,6-difluoro-3-methoxyphenyl | FGFR2 | 2.0 ± 0.8 | SNU-16 | 77.4 ± 6.2 |
Data synthesized from multiple sources.[1][7]
Rho-Associated Protein Kinase (ROCK) Inhibitors
Fluorination has also been shown to significantly enhance the potency and pharmacokinetic properties of indazole-based ROCK inhibitors. The position of the fluorine atom is crucial; for example, a 6-fluoroindazole derivative displayed significantly enhanced ROCK1 inhibitory potency (IC50 = 14 nM) compared to its 4-fluoro counterpart (IC50 = 2500 nM).[8] Furthermore, the 6-fluoro substitution led to a dramatic increase in oral bioavailability.[8]
Table 2: Influence of Fluorine Position on ROCK1 Inhibition and Bioavailability
| Compound ID | Fluorine Position | ROCK1 IC50 (nM) | Oral Bioavailability (%) |
| 51 | 4-fluoro | 2500 | Not Reported |
| 52 | 6-fluoro | 14 | 61 |
| 53a | 6-fluoro | 7 | 49 |
| 53b | 6-fluoro | 6 | 53 |
Data sourced from Hurd et al.[8]
Role of Fluorine in Modulating Other Biological Activities
The influence of fluorine extends beyond kinase inhibition to other important biological targets.
Nitric Oxide Synthase (NOS) Inhibitors
Fluorination of the indazole ring has been investigated as a strategy to develop selective inhibitors of nitric oxide synthase (NOS). A study on 4,5,6,7-tetrafluoroindazoles revealed that fluorination increased both the inhibitory potency and selectivity for NOS-II over NOS-I.[9][10] For instance, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole inhibited NOS-II activity by 80% without affecting NOS-I activity.[9][10]
Table 3: Effect of Fluorination on NOS Inhibition
| Compound ID | Structure | NOS-I Inhibition (%) | NOS-II Inhibition (%) |
| 13 | 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | 63 | 83 |
| 16 | 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | No effect | 80 |
Data sourced from a study on fluorinated indazoles as NOS inhibitors.[9][10]
Anticancer and Antimicrobial Activity
Fluorine substitution has also been shown to enhance the anticancer and antimicrobial efficacy of indazole derivatives. In one study, a 4-fluoro substitution on the indazole ring contributed to enhanced anticancer efficacy.[11]
Experimental Protocols
General Synthesis of Fluorinated Indazoles
A common method for the synthesis of fluorinated indazoles involves the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine.[12] Another approach is the metal-free fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water.[13][14][15]
Protocol: Metal-Free C-3 Fluorination of 2H-Indazoles [13][14]
-
To a solution of 2H-indazole (1.0 mmol) in water (5 mL), add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol).
-
Stir the reaction mixture at room temperature under ambient air for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-2H-indazole derivative.
In Vitro Kinase Inhibition Assay (Example: FGFR1)
The inhibitory activity of fluorinated indazole derivatives against FGFR1 can be determined using a variety of commercially available assay kits, often based on a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.
Protocol: TR-FRET Kinase Assay
-
Prepare a reaction mixture containing the FGFR1 enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP in kinase assay buffer.
-
Add the test compound (fluorinated indazole derivative) at various concentrations.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Incubate for a further period to allow for antibody binding.
-
Measure the TR-FRET signal using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of fluorinated indazoles on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fluorinated indazole derivative for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathway Visualizations
Fluorinated indazole derivatives often exert their biological effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acs.figshare.com [acs.figshare.com]
Methodological & Application
Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its utility in the development of targeted therapies, particularly kinase inhibitors.[1][2] The structural similarity of the indazole core to the purine ring of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of a wide range of kinases.[1] Strategic substitutions on the indazole ring can significantly enhance potency and selectivity for specific kinase targets.
Fluorine substitution, in particular, has been shown to be a valuable modification in the design of kinase inhibitors, often leading to improved metabolic stability and enhanced binding affinity.[1] Notably, the presence of a fluorine atom at the 6-position of the indazole ring has been demonstrated to improve enzymatic activity and cellular potency in related scaffolds targeting kinases such as the Fibroblast Growth Factor Receptors (FGFRs).[1] This document provides detailed application notes and experimental protocols for the investigation of 6-Fluoro-1-methyl-1H-indazole as a potential kinase inhibitor, with a focus on the FGFR signaling pathway as a plausible target based on structure-activity relationships of similar compounds.
Rationale for Investigation
While direct experimental data for this compound is emerging, its structural features suggest a strong potential as a kinase inhibitor. The N1-methylation provides a fixed tautomeric form, which can be advantageous for consistent binding interactions within the kinase active site. The 6-fluoro substitution is hypothesized to enhance binding affinity and cellular activity, drawing parallels to established 6-fluoro-indazole derivatives.[1] Based on this, the FGFR family of receptor tyrosine kinases is proposed as a primary target class for initial screening and characterization.
Data Presentation: Hypothetical Kinase Inhibition Profile
The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) for this compound against a panel of selected kinases, with a focus on the FGFR family. These values are postulated based on the activity of structurally related compounds and serve as a guide for initial experimental design.
| Target Kinase | Hypothetical IC50 (nM) | Assay Type |
| FGFR1 | 25 | Biochemical (ADP-Glo™) |
| FGFR2 | 40 | Biochemical (ADP-Glo™) |
| FGFR3 | 65 | Biochemical (ADP-Glo™) |
| VEGFR2 | 350 | Biochemical (ADP-Glo™) |
| PDGFRβ | 800 | Biochemical (ADP-Glo™) |
| CDK2 | >10,000 | Biochemical (ADP-Glo™) |
Experimental Protocols
Detailed methodologies for key experiments to validate the kinase inhibitory activity of this compound are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases in a biochemical assay.
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
This compound (test compound)
-
Recombinant human kinases (e.g., FGFR1, FGFR2, FGFR3, VEGFR2, PDGFRβ, CDK2)
-
Appropriate kinase-specific peptide substrates
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer to generate a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at the Km for each respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines with known FGFR pathway activation.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
-
Cancer cell lines (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot Analysis of FGFR Signaling
Objective: To determine if this compound inhibits the phosphorylation of FGFR and its downstream signaling proteins.
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. Phospho-specific antibodies are used to assess the phosphorylation status of target proteins.
Materials:
-
Cancer cell line (e.g., SNU-16)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway Diagram
Caption: Proposed inhibition of the FGFR signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound as a kinase inhibitor.
References
Experimental Protocol for the N-Methylation of 6-Fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Application Note
The N-methylation of 6-fluoro-1H-indazole is a critical transformation in medicinal chemistry, as the resulting N1 and N2 regioisomers can exhibit distinct pharmacological profiles. The indazole nucleus is a privileged scaffold in drug discovery, and functionalization at the nitrogen atoms provides a key handle for modulating physicochemical and biological properties.[1][2][3] The regioselectivity of the N-methylation reaction is highly dependent on the reaction conditions, allowing for the targeted synthesis of either the thermodynamically favored N1-methyl isomer or the kinetically favored N2-methyl isomer.[4][5]
This document provides detailed experimental protocols for the selective N-methylation of 6-fluoro-1H-indazole to yield both 1-methyl-6-fluoro-1H-indazole and 2-methyl-6-fluoro-2H-indazole. The choice of base, solvent, and methylating agent are key determinants of the reaction outcome.[3][4][5]
Key Concepts in Regioselective Indazole Methylation
The N-alkylation of indazoles can result in a mixture of N1 and N2 substituted products due to the presence of two nucleophilic nitrogen atoms in the pyrazole ring.[5] The regiochemical outcome is governed by a balance of kinetic and thermodynamic factors.[4][5]
-
Thermodynamic Control (N1-Methylation): The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[5] Reactions that allow for equilibration, such as those employing a strong, non-nucleophilic base in an aprotic solvent, tend to yield the more thermodynamically stable N1-alkylated product.[3][4]
-
Kinetic Control (N2-Methylation): Under conditions where the reaction is irreversible and rapid, the product distribution is determined by the relative activation energies for the attack at each nitrogen atom. These conditions often lead to the formation of the N2-alkylated product.[5][6]
Experimental Protocols
Protocol 1: Selective Synthesis of 1-Methyl-6-fluoro-1H-indazole (N1-Methylation)
This protocol is designed to favor the thermodynamically controlled product, yielding the N1-methylated isomer as the major product.[4]
Materials:
-
6-Fluoro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 6-fluoro-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 1-methyl-6-fluoro-1H-indazole.
Protocol 2: Selective Synthesis of 2-Methyl-6-fluoro-2H-indazole (N2-Methylation)
This protocol employs conditions that favor the kinetically controlled product, leading to the N2-methylated isomer.[5]
Materials:
-
6-Fluoro-1H-indazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 6-fluoro-1H-indazole (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add dimethyl sulfate (1.2 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-methyl-6-fluoro-2H-indazole.
Data Presentation
The following table summarizes the expected quantitative data for the N-methylation of 6-fluoro-1H-indazole based on the provided protocols. The yields are estimates based on similar reactions reported in the literature.[5][7]
| Product Name | Protocol | Methylating Agent | Base | Solvent | Typical Yield (%) | Regioisomeric Ratio (N1:N2) |
| 1-Methyl-6-fluoro-1H-indazole | 1 | Methyl Iodide | NaH | THF | 75-90% | >95:5 |
| 2-Methyl-6-fluoro-2H-indazole | 2 | Dimethyl Sulfate | K₂CO₃ | DMF | 60-80% | <10:90 |
Experimental Workflows
Caption: Workflow for the N1-Methylation of 6-Fluoro-1H-indazole.
Caption: Workflow for the N2-Methylation of 6-Fluoro-1H-indazole.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Application Notes: 6-Fluoro-1-methyl-1H-indazole as a Key Building Block for Novel Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in a multitude of clinically approved and investigational anti-cancer agents. Its unique structural and electronic properties allow for versatile functionalization, enabling the design of potent and selective inhibitors of various oncogenic targets. Within this class of compounds, derivatives of 6-fluoro-1-methyl-1H-indazole have emerged as particularly promising candidates. The fluorine atom at the 6-position has been shown to enhance metabolic stability and binding affinity, while the N1-methylation pre-organizes the scaffold for optimal interaction with target proteins and eliminates potential N-H reactivity, simplifying synthetic routes.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of anti-cancer agents, with a focus on kinase inhibitors.
Strategic Importance in Anti-Cancer Drug Discovery
The this compound core serves as a versatile platform for the development of inhibitors targeting key signaling pathways implicated in cancer progression. Its derivatives have shown significant activity against several cancer-related targets:
-
Kinase Inhibition: A primary application of this scaffold is in the design of ATP-competitive kinase inhibitors. The indazole ring system is an effective mimic of the adenine hinge-binding region of ATP. Several FDA-approved kinase inhibitors containing the indazole scaffold, such as Axitinib and Pazopanib, validate its importance.[1] Derivatives of this compound are particularly effective against receptor tyrosine kinases like Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2]
-
PARP Inhibition: The indazole nucleus is also being explored for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3][4]
-
IDO1 Inhibition: Some indazole derivatives have been designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme, making them promising candidates for cancer immunotherapy.[2]
Data Presentation: In Vitro Anti-proliferative Activity
The following tables summarize the in vitro anti-proliferative activity (IC50 values) of various indazole derivatives, highlighting the potency achieved with this scaffold.
Table 1: IC50 Values of Representative 6-Substituted Indazole Derivatives in Human Cancer Cell Lines [2][5][6]
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Pathway |
| Compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) | HCT116 (Colon) | 0.4 ± 0.3 | IDO1 Inhibition, G2/M Arrest |
| Compound 2f ((E)-3-(3,5-dimethoxystyryl)-6-phenyl-1H-indazole) | A549 (Lung) | 0.23 | Apoptosis Induction |
| 4T1 (Breast) | 0.28 | Apoptosis Induction | |
| HepG2 (Liver) | 0.31 | Apoptosis Induction | |
| MCF-7 (Breast) | 0.45 | Apoptosis Induction | |
| HCT116 (Colon) | 0.52 | Apoptosis Induction | |
| Compound 6o (1H-indazole-3-amine derivative) | K562 (Leukemia) | 5.15 | p53/MDM2 Pathway |
| A549 (Lung) | >40 | p53/MDM2 Pathway | |
| PC-3 (Prostate) | 22.3 | p53/MDM2 Pathway | |
| Hep-G2 (Liver) | 16.5 | p53/MDM2 Pathway |
Table 2: Enzymatic and Cellular Potency of 6-Fluoro-1H-indazole Derivatives as FGFR Inhibitors [1]
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | KG-1 (Leukemia) IC50 (nM) | SNU-16 (Gastric) IC50 (nM) |
| Compound 27a | < 4.1 | 2.0 | 25.3 | 77.4 |
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving the this compound scaffold. A common strategy involves the synthesis of a halogenated (bromo or iodo) derivative of this compound, which then serves as a versatile intermediate for cross-coupling reactions.
Protocol 1: Synthesis of 3-Iodo-6-fluoro-1-methyl-1H-indazole
This protocol describes the iodination of this compound at the C3 position, creating a key intermediate for subsequent cross-coupling reactions.
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-iodo-6-fluoro-1-methyl-1H-indazole.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-iodo-6-fluoro-1-methyl-1H-indazole with an arylboronic acid.[7][8][9][10]
Materials:
-
3-Iodo-6-fluoro-1-methyl-1H-indazole (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 3-iodo-6-fluoro-1-methyl-1H-indazole, the arylboronic acid, Pd(dppf)Cl2, and K2CO3.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Partition the filtrate between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-fluoro-1-methyl-1H-indazole derivative.
Visualizations
General Synthetic Workflow
Caption: Synthetic workflow for anti-cancer agents.
FGFR Signaling Pathway Inhibition
Caption: FGFR signaling pathway inhibition.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application of 6-Fluoro-1-methyl-1H-indazole in Neurological Disorder Research
For: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data regarding the application of 6-Fluoro-1-methyl-1H-indazole in neurological disorder research. Therefore, this document presents representative application notes and protocols based on the published neuroprotective effects of a structurally similar indazole derivative, 6-Hydroxy-1H-indazole , in a preclinical model of Parkinson's disease. This information is intended to serve as a scientific reference and a guide for potential research directions with novel indazole compounds.
Representative Application Notes: 6-Hydroxy-1H-indazole in a Parkinson's Disease Model
Introduction
Indazole derivatives are a class of heterocyclic compounds being investigated for their therapeutic potential in a variety of diseases, including neurological disorders.[1][2] Some indazoles have been shown to exhibit neuroprotective properties by targeting key enzymes and signaling pathways implicated in the pathophysiology of diseases like Parkinson's and Alzheimer's.[1][2] This document outlines the application of 6-Hydroxy-1H-indazole, a close structural analog of this compound, in a widely used animal model of Parkinson's disease.
The presented data is based on a study investigating the neuroprotective role of 6-Hydroxy-1H-indazole in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.[1] The findings from this study suggest that 6-Hydroxy-1H-indazole may protect dopaminergic neurons, which are progressively lost in Parkinson's disease, potentially through the modulation of tau protein phosphorylation.[1]
Mechanism of Action (Hypothesized)
The precise mechanism of action for 6-Hydroxy-1H-indazole is not fully elucidated. However, the study in the MPTP mouse model of Parkinson's disease suggests a neuroprotective effect associated with the inactivation of tau protein.[1] MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[1] The administration of 6-Hydroxy-1H-indazole was found to mitigate the toxic effects of MPTP, preserving dopaminergic neurons and improving motor function in mice.[1] This was correlated with a reduction in the hyperphosphorylation of tau, a protein that can form neurotoxic aggregates when abnormally modified.[1]
Potential Applications in Neurological Disorder Research
-
Neuroprotective Agent Screening: 6-Hydroxy-1H-indazole can be used as a reference compound in the screening of new chemical entities for neuroprotective activity in models of Parkinson's disease and other neurodegenerative disorders.
-
Target Validation: The compound can be a valuable tool to investigate the role of tau phosphorylation in the pathogenesis of Parkinson's disease and to explore the therapeutic potential of inhibiting this process.
-
Preclinical Drug Development: The data on 6-Hydroxy-1H-indazole provides a rationale for the further investigation of substituted indazoles as potential therapeutic agents for Parkinson's disease.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study on 6-Hydroxy-1H-indazole in the MPTP-induced mouse model of Parkinson's disease.[1]
| Parameter | Control Group | MPTP Group | MPTP + 6-Hydroxy-1H-indazole (2 mg/kg) | MPTP + 6-Hydroxy-1H-indazole (4 mg/kg) |
| Behavioral Assessment | ||||
| Motor Function (score) | Normal | Impaired | Improved | Significantly Improved |
| Neurochemical Analysis | ||||
| Dopamine Concentration in Striatum | Normal | Decreased | Increased (vs. MPTP) | Significantly Increased (vs. MPTP) |
| Tyrosine Hydroxylase (TH) Expression | Normal | Downregulated | Increased (vs. MPTP) | Significantly Increased (vs. MPTP) |
| Pathological Markers | ||||
| Dopaminergic Neuron Count in Substantia Nigra | Normal | Decreased | Increased (vs. MPTP) | Significantly Increased (vs. MPTP) |
| Phospho-tau Levels | Normal | Hyperphosphorylated | Decreased (vs. MPTP) | Significantly Decreased (vs. MPTP) |
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the induction of Parkinson's-like pathology in mice using the neurotoxin MPTP.
Materials:
-
12-week-old C57BL/6 male mice
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
6-Hydroxy-1H-indazole
-
Normal saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly divide the mice into four groups: Control, MPTP, MPTP + 6-Hydroxy-1H-indazole (2 mg/kg), and MPTP + 6-Hydroxy-1H-indazole (4 mg/kg).[1]
-
Treatment Regimen:
-
Day 1: Administer 6-Hydroxy-1H-indazole (2 mg/kg or 4 mg/kg, i.p.) or an equivalent volume of normal saline to the respective groups.[1]
-
Days 2-6: Administer MPTP (30 mg/kg, i.p.) to the three MPTP groups. Half an hour before each MPTP injection, administer the corresponding dose of 6-Hydroxy-1H-indazole or normal saline. The control group receives only normal saline injections.[1]
-
-
Post-Treatment: Monitor the health and behavior of the mice daily.
-
Sacrifice: Ten days after the final MPTP injection, euthanize the mice for tissue collection and analysis.[1]
Behavioral Assessment (e.g., Open Field Test)
This protocol is for assessing motor function and exploratory behavior in mice.
Materials:
-
Open field apparatus (a square arena with walls)
-
Video recording and analysis software
Procedure:
-
Place a mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Clean the arena thoroughly between each mouse to remove olfactory cues.
Neurochemical Analysis (Dopamine Measurement)
This protocol outlines the measurement of dopamine levels in the striatum using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Dissected striatal tissue
-
Homogenization buffer
-
Centrifuge
-
HPLC system with an electrochemical detector
Procedure:
-
Dissect the striatum from the mouse brain on ice.
-
Homogenize the tissue in a suitable buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Filter the supernatant.
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate and quantify dopamine based on its retention time and the electrochemical signal compared to a standard curve.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for visualizing and quantifying dopaminergic neurons in the substantia nigra.
Materials:
-
Brain sections containing the substantia nigra
-
Primary antibody against Tyrosine Hydroxylase (TH)
-
Secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP)
-
Microscope with imaging capabilities
Procedure:
-
Prepare fixed brain tissue and cut thin sections using a cryostat or microtome.
-
Mount the sections on microscope slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary anti-TH antibody.
-
Wash the sections and incubate with the secondary antibody.
-
If using a fluorescent secondary antibody, mount with a DAPI-containing medium and visualize under a fluorescence microscope.
-
If using an HRP-conjugated secondary antibody, add a substrate to produce a colored precipitate and visualize under a light microscope.
-
Quantify the number of TH-positive cells in the substantia nigra using image analysis software.
Western Blot for Phospho-tau
This protocol is for detecting the levels of phosphorylated tau protein in brain tissue.
Materials:
-
Brain tissue homogenates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies against phospho-tau and total tau
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare protein lysates from brain tissue.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for phospho-tau.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total tau and a loading control (e.g., beta-actin) for normalization.
Visualizations
References
Application Notes and Protocols: 6-Fluoro-1-methyl-1H-indazole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 6-Fluoro-1-methyl-1H-indazole as a key intermediate in pharmaceutical research and development. The indazole scaffold is a prominent feature in many biologically active compounds, and the targeted fluorination and methylation of this core structure can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. A common strategy involves the diazotization of a substituted aniline, followed by cyclization and methylation.
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible synthetic route starting from 5-fluoro-2-methylaniline.
Step 1: Diazotization of 5-Fluoro-2-methylaniline
-
To a stirred solution of 5-fluoro-2-methylaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid), cool the reaction vessel to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of the diazonium salt.
Step 2: Reductive Cyclization to form 6-Fluoro-1H-indazole
-
To the freshly prepared diazonium salt solution, add a reducing agent such as stannous chloride (SnCl₂) (2.5 eq) in concentrated hydrochloric acid, while maintaining the temperature below 15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-fluoro-1H-indazole.
Step 3: N-Methylation of 6-Fluoro-1H-indazole
-
Dissolve the crude 6-fluoro-1H-indazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, for example, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq), to the solution and stir for 30 minutes at room temperature.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq), dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data for Synthesis
| Step | Reactants | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 5-Fluoro-2-methylaniline | Sodium nitrite, Acetic Acid | Water/Acetic Acid | 1-2 | 0-5 | - |
| 2 | Diazonium salt | Stannous chloride, HCl | - | 12-16 | 15 - RT | 75-85 |
| 3 | 6-Fluoro-1H-indazole | Methyl iodide, K₂CO₃ | DMF | 4-6 | RT | 80-90 |
Note: Yields are representative and may vary based on reaction scale and optimization.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in Pharmaceutical Synthesis
This compound serves as a valuable building block in the synthesis of complex pharmaceutical molecules. The indazole core is a known pharmacophore in numerous kinase inhibitors and other therapeutic agents. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the N1-methyl group can modulate solubility and cell permeability.
General Reaction Scheme: Nucleophilic Aromatic Substitution
A common application of N-substituted indazoles in pharmaceutical synthesis is their use as nucleophiles in SNAr reactions with electron-deficient aromatic or heteroaromatic systems.
Caption: Generalized SNAr reaction with this compound.
Hypothetical Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate
This protocol describes a hypothetical synthesis where this compound is coupled with a generic chloro-pyrimidine core, a common scaffold in kinase inhibitors.
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add this compound (1.1 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by LC-MS for the formation of the desired product.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired intermediate.
Relevance to Signaling Pathways: Kinase Inhibition
Indazole-based compounds are frequently designed as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
A common mechanism of action for such inhibitors is to compete with ATP for binding to the active site of the kinase, thereby blocking the downstream signaling cascade.
Generic Kinase Signaling Pathway and Inhibition
Caption: Inhibition of a generic kinase signaling pathway by an indazole-based inhibitor.
By utilizing this compound as a versatile intermediate, medicinal chemists can explore a wide chemical space to develop novel and potent therapeutics targeting various disease-related signaling pathways.
Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and important considerations for the dissolution and use of 6-Fluoro-1-methyl-1H-indazole in in vitro studies. Due to the limited availability of specific experimental data for this compound, the following protocols are based on the physicochemical properties of closely related indazole derivatives and established best practices for handling small molecule compounds in a research setting.
Physicochemical Properties (Estimated)
| Property | Estimated Value | Basis for Estimation |
| Molecular Formula | C₈H₇FN₂ | Calculated |
| Molecular Weight | 150.15 g/mol | Calculated |
| Aqueous Solubility | Poor | Indazole derivatives are often characterized by low aqueous solubility.[1] Systematic structural modifications are sometimes employed to improve the aqueous solubility of indazole derivatives.[1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | DMSO is a common solvent for dissolving indazole derivatives to create concentrated stock solutions for in vitro assays.[2] |
| Storage of Powder | Store at 2-8°C | Based on vendor recommendations for similar fluorinated indazole compounds. |
| Storage of Solution | -20°C or -80°C in aliquots | Stock solutions of small molecules in DMSO are typically stored at low temperatures to maintain stability.[3] Aliquoting is recommended to avoid multiple freeze-thaw cycles which can degrade the compound.[4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the steps for preparing a high-concentration stock solution of this compound, which is essential for subsequent serial dilutions and use in in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening. This prevents the condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.50 mg of this compound (Molecular Weight = 150.15 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not dissolve completely, brief sonication in a water bath can be applied. Visually inspect the solution to ensure no solid particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or amber glass vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation.[4][5] Store the aliquots at -20°C or -80°C.[3]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the concentrated DMSO stock solution into the desired aqueous assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low enough to not interfere with the biological system, typically ≤ 0.5%.[6]
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the aqueous assay buffer to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to avoid precipitation of the compound.
-
Vortexing: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution thoroughly to ensure proper mixing and minimize the risk of precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the assay buffer as was used to prepare the highest concentration of the working solution. This is crucial to distinguish the effects of the compound from any effects of the solvent.
-
Immediate Use: It is best practice to prepare working solutions fresh for each experiment and use them promptly.
Mandatory Visualizations
Caption: Experimental workflow for solution preparation.
Caption: General mechanism of kinase pathway inhibition.
References
- 1. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for SAR Studies of 6-Fluoro-1-methyl-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of a wide range of kinases.[1] The 1-methyl-1H-indazole core, in particular, serves as a versatile template for inhibitor design, with the N1-methylation preventing tautomerization and providing a fixed vector for substituent exploration.
The introduction of a fluorine atom at the 6-position of the indazole ring can significantly influence the compound's physicochemical properties and biological activity. Fluorine's high electronegativity can modulate the pKa of the indazole core, potentially enhancing binding interactions with the target protein. Furthermore, the 6-fluoro substituent can serve as a metabolic blocker or a handle for further synthetic modifications.
This document provides detailed application notes and experimental protocols for designing and conducting structure-activity relationship (SAR) studies with a series of 6-Fluoro-1-methyl-1H-indazole analogs. The protocols are centered around a hypothetical SAR study targeting a key oncogenic kinase, Polo-like kinase 4 (PLK4), which is a critical regulator of centriole duplication and a validated target in cancer therapy.[2][3]
General Workflow for SAR Studies
The following diagram illustrates a typical workflow for an SAR study, from initial hit identification to lead optimization.
Data Presentation: Hypothetical SAR of this compound Analogs as PLK4 Inhibitors
The following table summarizes the in vitro biochemical and cellular activities of a hypothetical series of this compound derivatives designed to probe the SAR around this scaffold for the inhibition of PLK4.
| Compound ID | R1 Substitution (at C3) | R2 Substitution (on Phenyl Ring) | PLK4 IC50 (nM) | MCF-7 Cell Proliferation IC50 (µM) |
| 1 | H | - | >10,000 | >50 |
| 2a | Phenyl | H | 250 | 15.2 |
| 2b | Phenyl | 4-F | 120 | 8.5 |
| 2c | Phenyl | 3-Cl | 95 | 6.3 |
| 2d | Phenyl | 4-OCH3 | 350 | 20.1 |
| 3a | Pyridin-4-yl | - | 80 | 5.1 |
| 3b | Pyrimidin-5-yl | - | 65 | 4.2 |
| 4a | 3-Aminophenyl | H | 45 | 2.8 |
| 4b | 3-Aminophenyl | 4-F | 25 | 1.5 |
| 4c | 3-Aminophenyl | 3-Cl | 20 | 1.1 |
Experimental Protocols
General Synthetic Route for this compound Analogs
The synthesis of the target compounds can be achieved through a multi-step sequence, with a key Suzuki-Miyaura cross-coupling reaction to introduce diversity at the C3 position of the indazole core.
Protocol for Suzuki-Miyaura Coupling (Illustrative):
-
To a microwave vial, add 6-fluoro-3-iodo-1-methyl-1H-indazole (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv.), and a base (e.g., K2CO3, 2.0 equiv.).
-
Add a suitable solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes, or until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired final compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human PLK4 enzyme
-
Suitable peptide substrate for PLK4
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the PLK4 enzyme and substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at the Km for PLK4).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells and is used to determine the anti-proliferative effects of the compounds.
Materials:
-
MCF-7 human breast cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a DMSO-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
The following diagram depicts a simplified signaling pathway involving PLK4 and its role in centriole duplication, a process that is often dysregulated in cancer. Inhibition of PLK4 by a this compound derivative would block this pathway, leading to mitotic errors and cell death.
References
- 1. scispace.com [scispace.com]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Fluoro-1-methyl-1H-indazole in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. These fragments, typically with molecular weights under 300 Da, can be developed into more potent, drug-like candidates through structure-guided optimization.[1] The indazole scaffold is a prominent heterocyclic motif found in numerous kinase inhibitors and other therapeutic agents, making it a valuable core structure for fragment libraries.[2][3] The strategic introduction of a fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties.[2]
This document provides detailed application notes and protocols for the use of 6-Fluoro-1-methyl-1H-indazole as a key fragment in FBDD campaigns, particularly targeting protein kinases. The 1-methyl substitution blocks the N1 tautomerization, providing a fixed vector for fragment elaboration, while the 6-fluoro group can form favorable interactions within protein binding pockets.
Physicochemical Properties of this compound
A successful fragment should possess properties that align with the "Rule of Three," ensuring adequate solubility and ligand efficiency. The properties of this compound make it an ideal candidate for fragment screening libraries.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂ | [4] |
| Molecular Weight | 150.15 g/mol | [4] |
| CAS Number | 1209534-87-1 | [4] |
| Calculated LogP | ~1.7 | [5] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Topological Polar Surface Area | 17.82 Ų | [5] |
Table 1: Physicochemical Properties of this compound. This table summarizes the key physicochemical properties of the fragment, demonstrating its compliance with the general guidelines for fragment-based drug discovery.
Application in Kinase Inhibitor Discovery
The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The 6-fluoro substituent on the indazole ring has been shown to be beneficial for potency in several kinase inhibitor series, including Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2] this compound can serve as a foundational fragment for developing potent and selective kinase inhibitors.
Hypothesized Binding Mode in a Kinase Active Site
The diagram below illustrates the hypothesized binding mode of this compound within a generic kinase ATP-binding site. The indazole nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, while the 6-fluoro group can occupy a hydrophobic pocket and form favorable fluorine-protein interactions. The 1-methyl group provides a defined vector for synthetic elaboration to access other regions of the active site, such as the ribose pocket or the solvent-exposed region.
Caption: Hypothesized binding of this compound in a kinase active site.
Experimental Protocols
The following protocols outline the key steps for utilizing this compound in a fragment-based screening campaign.
Protocol 1: Fragment Library Preparation
-
Solubilization: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Quality Control: Verify the identity and purity of the fragment using LC-MS and ¹H-NMR.
-
Plating: Prepare intermediate plates by diluting the stock solution in DMSO. For final assay plates, perform a further dilution in the appropriate aqueous buffer to the desired screening concentration (typically 100 µM to 1 mM), ensuring the final DMSO concentration is low (e.g., <1%) to minimize interference with the biological assay.
Protocol 2: Biophysical Screening using ¹⁹F NMR
Due to the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and effective method for detecting the binding of this compound to a target protein.[6][7]
-
Sample Preparation:
-
Prepare a solution of the target protein in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) containing 10% D₂O. The typical protein concentration is 10-50 µM.
-
Prepare a solution of this compound at the desired screening concentration (e.g., 200 µM) in the same buffer.
-
Mix the protein and fragment solutions. Include a control sample of the fragment without the protein.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional ¹⁹F NMR spectra for both the sample and the control.
-
Typical acquisition parameters on a 400 MHz spectrometer include a spectral width of 200 ppm, 16k data points, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the ¹⁹F NMR spectrum of the fragment in the presence and absence of the protein.
-
A change in the chemical shift or line broadening of the fluorine signal indicates binding.
-
Binding affinity (K_D) can be determined by titrating the protein with increasing concentrations of the fragment and fitting the chemical shift changes to a binding isotherm.
-
Caption: Workflow for ¹⁹F NMR fragment screening.
Protocol 3: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to confirm fragment binding and determine kinetic parameters.
-
Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) with a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared in the same way but without protein immobilization.
-
-
Fragment Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the fragment solutions over the protein-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in response units (RU) over time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
-
| Technique | Typical Fragment Concentration | Throughput | Information Obtained |
| ¹⁹F NMR | 100 µM - 1 mM | Medium | Binding, K_D |
| SPR | 10 µM - 500 µM | High | Binding, K_D, k_on, k_off |
| Isothermal Titration Calorimetry (ITC) | 10 µM - 100 µM | Low | Binding, K_D, ΔH, ΔS |
| X-ray Crystallography | N/A (soaking) | Low | Binding mode, structural information |
Table 2: Comparison of Biophysical Techniques for Fragment Screening. This table provides a summary of common biophysical techniques used to screen and validate fragment hits, along with their typical operating parameters and the type of data they provide.
Fragment Elaboration Strategy
Once this compound is confirmed as a binder, a structure-based drug design approach can be employed to elaborate the fragment into a more potent lead compound.
Caption: A typical workflow for fragment elaboration.
This compound is a valuable fragment for inclusion in screening libraries, particularly for kinase targets. Its favorable physicochemical properties and the proven utility of the 6-fluoro-indazole scaffold in medicinal chemistry make it an attractive starting point for FBDD campaigns. The protocols and strategies outlined in this document provide a comprehensive guide for researchers and scientists to effectively utilize this fragment in their drug discovery efforts.
References
- 1. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1209534-87-1|this compound|BLD Pharm [bldpharm.com]
- 5. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-1-methyl-1H-indazole
Welcome to the technical support center for the synthesis of 6-Fluoro-1-methyl-1H-indazole. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges and enhance the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when synthesizing this compound?
A1: The primary challenge in the synthesis of this compound via methylation of 6-fluoro-1H-indazole is controlling the regioselectivity. The methylation can occur on either of the two nitrogen atoms of the indazole ring, leading to a mixture of the desired N1-isomer (this compound) and the undesired N2-isomer (6-Fluoro-2-methyl-2H-indazole). The 1H-tautomer is generally more thermodynamically stable.[1][2]
Q2: How can I improve the regioselectivity to favor the formation of the desired N1-isomer?
A2: To enhance the formation of the N1-isomer, careful selection of the base and solvent is crucial. The use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) has been demonstrated to be highly effective in promoting N1-alkylation of indazoles.[1][3][4] This system can lead to greater than 99% N1 regioselectivity for some substituted indazoles.[1][3][4]
Q3: What are the potential side products other than the N2-isomer?
A3: Besides the N2-isomer, other potential side products can include unreacted starting material (6-fluoro-1H-indazole) and, depending on the methylating agent and conditions, potential impurities from the decomposition of reagents. If the reaction temperature is too high or the reaction time is excessively long, degradation of the product may occur.
Q4: How can I monitor the progress of the reaction and identify the products?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To identify the products, 1H NMR spectroscopy is a key analytical technique. The chemical shift of the methyl group and the protons on the indazole ring will differ between the N1 and N2 isomers. For example, in 1-methyl-1H-indazole, the methyl protons appear at a different chemical shift compared to 2-methyl-2H-indazole.[2]
Q5: What is a suitable purification method for this compound?
A5: Following the reaction, the crude product can be purified using flash column chromatography on silica gel.[1] An appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) should be determined using TLC analysis to effectively separate the desired N1-isomer from the N2-isomer and other impurities. Crystallization can also be a viable method for purifying the final product.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base or deprotonation. - Degradation of product. | - Monitor the reaction by TLC or LC-MS to ensure completion. - If the reaction is sluggish at room temperature, consider gently heating to 50 °C.[1] - Ensure the sodium hydride is fresh and the solvent is anhydrous. Allow sufficient time for deprotonation before adding the methylating agent. - Avoid excessive heating or prolonged reaction times. |
| Poor N1:N2 Regioselectivity | - Inappropriate choice of base and/or solvent. - Reaction conditions favoring the kinetic product (N2-isomer). | - Use the recommended NaH/THF system, which strongly favors the thermodynamic N1-product.[1][3][4] - Avoid using polar aprotic solvents like DMF with bases such as K₂CO₃, as this can lead to mixtures of isomers. |
| Difficulty in Purification | - N1 and N2 isomers have similar polarities. - Presence of persistent impurities. | - Optimize the solvent system for column chromatography to achieve better separation. Running a gradient elution can be helpful. - Consider recrystallization from a suitable solvent system after column chromatography for higher purity. |
| Product Identification Issues | - Ambiguous spectroscopic data. | - Compare the obtained 1H NMR and 13C NMR spectra with literature values for analogous N1- and N2-methylated indazoles.[2] - Utilize 2D NMR techniques like HMBC and HSQC to confirm the position of the methyl group. |
Data on N-Alkylation of Indazoles
The following table summarizes how different reaction conditions can influence the regioselectivity of N-alkylation of indazoles, which is a critical aspect of synthesizing this compound.
| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Yield | Reference |
| 3-carboxymethyl-1H-indazole | NaH | THF | Alkyl bromide | >99% N1 | - | [3][4] |
| 3-tert-butyl-1H-indazole | NaH | THF | Alkyl bromide | >99% N1 | - | [3][4] |
| 3-COMe-1H-indazole | NaH | THF | Alkyl bromide | >99% N1 | - | [3][4] |
| 6-nitro-1H-indazole | KOH | - | (CH₃)₂SO₄ | ~1:1 | 42% (N1), 44% (N2) | [6] |
| 6-nitro-1H-indazole | - | - | CH₃I | 10% (N1), 50% (N2) | - | [6] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | Alkyl tosylates | N1 selective | >90% | [7] |
Experimental Protocols
N1-Selective Methylation of 6-Fluoro-1H-indazole
This protocol is designed to favor the formation of the desired this compound.
Materials:
-
6-Fluoro-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or another suitable methylating agent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a solution of 6-fluoro-1H-indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Methylation: Add the methylating agent (e.g., methyl iodide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed. If the reaction is slow, it can be gently heated to 50 °C.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.
Visualizing the Synthesis and Troubleshooting Logic
Experimental Workflow for N1-Selective Methylation
Caption: Workflow for the N1-selective methylation of 6-fluoro-1H-indazole.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of 6-Fluoro-1-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility with 6-Fluoro-1-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor water solubility?
A1: The structure of this compound contains a planar, aromatic indazole ring system, a methyl group, and a fluorine atom. These features contribute to its lipophilic ("fat-loving") nature, leading to low solubility in polar solvents like water. While the nitrogen atoms in the indazole ring can participate in hydrogen bonding, the overall hydrophobicity of the molecule is high. The related compound, 6-Fluoro-1H-indazole, has a predicted LogP (a measure of lipophilicity) of 2.3, which is indicative of low aqueous solubility.[1]
Q2: What is the first step to dissolve this compound for in vitro assays?
A2: The recommended initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol.[2] This stock solution can then be serially diluted into your aqueous experimental buffer. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts.[2]
Q3: Can pH adjustment be used to improve the solubility of this compound?
A3: Yes, pH adjustment is a viable strategy for improving the solubility of ionizable compounds.[2][3] The indazole ring contains nitrogen atoms that can be protonated (accept a proton) or deprotonated (lose a proton).[2] By adjusting the pH of the buffer away from the compound's isoelectric point (the pH at which it has no net electrical charge), you can increase the proportion of the more soluble ionized form. For weakly basic compounds, decreasing the pH (making it more acidic) generally increases solubility, while for weakly acidic compounds, increasing the pH (making it more alkaline) enhances solubility.[2] A preliminary pH-solubility profile experiment is recommended to determine the optimal pH range.
Q4: What are co-solvents and how can they be used?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent, thereby increasing the solubility of nonpolar compounds.[2] Common co-solvents used in pharmaceutical formulations include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[2] The choice and concentration of a co-solvent should be carefully optimized and validated, as high concentrations can be toxic to cells or interfere with assay components.[2]
Q5: Are cyclodextrins a suitable option for enhancing the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][5] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex that has improved aqueous solubility.[4][6] This is a widely used technique to enhance the solubility and bioavailability of hydrophobic drugs.[4][5][6]
Q6: How do surfactants improve the solubility of hydrophobic compounds?
A6: Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[7] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles, with the hydrophobic tails forming the core and the hydrophilic heads facing the aqueous environment.[7][8] Poorly soluble compounds can be encapsulated within the hydrophobic core of these micelles, a process known as micellar solubilization, which significantly increases their apparent solubility in water.[7][8]
Troubleshooting Guide
Issue: Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Aqueous Solubility | 1. Decrease the final compound concentration. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerance limits of your assay (typically <0.5%).[2] 3. Vigorously vortex or mix the solution during and after the addition of the DMSO stock. | The compound's solubility limit in the aqueous buffer has been exceeded. Reducing the concentration or slightly increasing the organic co-solvent can help maintain solubility. Proper mixing helps to disperse the compound and avoid localized high concentrations that can lead to precipitation. |
| pH of the Buffer | 1. Measure the pH of your final solution. 2. Test a range of buffer pHs. Since indazoles can be protonated, a lower pH (more acidic) buffer may increase solubility.[2] | The solubility of ionizable compounds is pH-dependent. Moving the pH away from the compound's isoelectric point can increase the proportion of the more soluble ionized form. |
| Temperature | 1. Perform dilutions at room temperature or slightly warm the buffer (e.g., to 37°C) before adding the compound stock.[2] 2. Ensure the final solution is maintained at a constant temperature. | Solubility is often temperature-dependent. A slight increase in temperature can sometimes improve solubility. |
Issue: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation Over Time | 1. Visually inspect your assay plates for any signs of precipitation before and after the experiment. 2. Prepare fresh dilutions of the compound immediately before use. 3. Consider using a solubility-enhancing excipient like a cyclodextrin or surfactant in your assay buffer. | The compound may be slowly precipitating out of solution during the course of the experiment, leading to a decrease in the effective concentration and variability in results. |
| Interaction with Assay Components | 1. Run vehicle controls (buffer with the same concentration of DMSO or other co-solvents) to rule out solvent effects. 2. Test for any direct interaction between your compound and other components in the assay medium (e.g., proteins, dyes). | The compound may be binding to other molecules in the assay, affecting its availability and activity. |
Quantitative Data Summary
The following table summarizes common solubility enhancement techniques and their typical working concentrations. The effectiveness of each technique will be compound-specific and requires experimental optimization.
| Technique | Excipient Example(s) | Typical Concentration Range | Advantages | Potential Disadvantages | Reference(s) |
| Co-solvents | DMSO, Ethanol, PEG 400, Propylene Glycol | <0.5% (DMSO in cell-based assays), 1-10% (Ethanol) | Simple and rapid for preparing stock solutions. | Can be toxic to cells at higher concentrations; may interfere with assay components. | [2] |
| pH Adjustment | HCl, NaOH, Phosphate Buffers | Adjust to a pH away from the compound's pKa | Can produce significant increases in solubility for ionizable compounds. | May not be suitable for all biological assays; can affect compound stability. | [2][3] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1-10% w/v | Low toxicity; can significantly enhance solubility and stability. | Can be expensive; may have a larger molecular size affecting permeability. | [4][5] |
| Surfactants | Tween® 80, Sodium Dodecyl Sulfate (SDS), Poloxamers | Above the Critical Micelle Concentration (CMC) | High solubilization capacity. | Can be cytotoxic; may interfere with biological membranes and protein function. | [7][8] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a rapid assessment of a compound's solubility.[9][10][11][12]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV detection)
-
Multiscreen® Solubility filter plates
-
UV/Vis plate reader or HPLC-UV
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO stock dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 98 µL) of PBS, pH 7.4. This will result in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Precipitate Removal: Filter the solutions through a solubility filter plate to remove any precipitated compound.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a UV/Vis plate reader at the compound's λmax or by HPLC-UV against a standard curve prepared in a 2% DMSO/PBS solution.
-
Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of the compound.[13][14]
Materials:
-
Solid this compound powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial containing the aqueous buffer.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method against a standard curve.
-
Data Analysis: The measured concentration is the thermodynamic solubility of the compound in the tested buffer.
Protocol 3: Phase Solubility Study with Cyclodextrins
This protocol is used to determine the effect of a cyclodextrin on the solubility of the compound and to determine the stoichiometry of the inclusion complex.[15][16][17]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or buffer of choice
-
Glass vials
-
Shaking incubator
-
0.45 µm syringe filters
-
HPLC-UV
Procedure:
-
Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Addition of Compound: Add an excess amount of this compound to each cyclodextrin solution in separate vials.
-
Equilibration: Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sample Preparation: Allow the suspensions to settle, then filter an aliquot from each vial through a 0.45 µm syringe filter to remove the undissolved compound.
-
Quantification: Dilute the filtered solutions as necessary and determine the concentration of the dissolved compound using HPLC-UV.
-
Data Analysis: Plot the concentration of the dissolved this compound against the concentration of HP-β-CD. The resulting phase solubility diagram can be used to determine the stability constant and the stoichiometry of the complex.
Visualizations
References
- 1. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorination of 2 H-Indazoles Using N-Fluorobenzenesulfonimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jocpr.com [jocpr.com]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. enamine.net [enamine.net]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. evotec.com [evotec.com]
- 15. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Purification of 6-Fluoro-1-methyl-1H-indazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 6-Fluoro-1-methyl-1H-indazole by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common synthetic route to this compound is the methylation of 6-fluoro-1H-indazole. This reaction can produce a mixture of regioisomers, which are the primary impurities. Other potential impurities include:
-
Starting Material: Unreacted 6-fluoro-1H-indazole.
-
N2-Regioisomer: 6-Fluoro-2-methyl-2H-indazole is the most common and often difficult-to-separate impurity.
-
Reagents: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate) and base (e.g., sodium hydride, potassium carbonate).
-
Solvent: Residual reaction solvents (e.g., THF, DMF).
Q2: How can I distinguish between the N1 and N2 methylated isomers of 6-fluoro-indazole?
A2: The N1 (this compound) and N2 (6-Fluoro-2-methyl-2H-indazole) isomers can be distinguished using spectroscopic methods. 1H-13C HMBC NMR analysis is particularly useful. For the N2-isomer, a correlation is typically observed between the N-methyl protons and the C3 carbon of the indazole ring. In contrast, the N1-isomer does not show this correlation.[1]
Q3: What is the general difference in polarity between N1 and N2-methylated indazoles, and how does this affect their separation by column chromatography?
A3: The relative polarity of N1 and N2-alkylated indazoles can vary depending on the specific substituents on the indazole ring. In many cases, the N2-isomer is less polar than the N1-isomer. This is because the lone pair of electrons on the N1 nitrogen in the N2-isomer is part of the aromatic system, making it less available for hydrogen bonding with the silica gel stationary phase. As a result, the less polar N2-isomer will typically have a higher Rf value and elute earlier from a normal-phase silica gel column.
Q4: What visualization techniques are effective for detecting this compound and its isomers on a TLC plate?
A4: this compound and its isomers are aromatic and contain chromophores, making them visible under UV light (254 nm), where they will appear as dark spots on a fluorescent background.[2][3] For a more permanent visualization or for compounds with weak UV absorbance, staining with iodine vapor can be effective, typically revealing brown spots.[2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography purification of this compound.
Problem 1: Poor separation between the desired N1-isomer (this compound) and the N2-isomer.
-
Possible Cause: The solvent system (eluent) has suboptimal polarity, leading to co-elution.
-
Solution:
-
TLC Optimization: Before running the column, perform a thorough TLC analysis with various solvent systems. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired N1-isomer, with clear separation from the N2-isomer spot.
-
Solvent Gradient: Employ a shallow gradient elution instead of an isocratic (constant solvent composition) one. Start with a low polarity eluent and gradually increase the percentage of the more polar solvent. For example, a gradient of 5% to 20% ethyl acetate in hexane can be effective.
-
Alternative Solvents: If hexane/ethyl acetate does not provide adequate separation, consider other solvent systems. Dichloromethane/methanol or toluene/ethyl acetate are viable alternatives.
-
Problem 2: The desired compound is not eluting from the column.
-
Possible Cause: The eluent is too non-polar, causing the compound to remain strongly adsorbed to the silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Check Compound Stability: Although unlikely for this compound, ensure it is stable on silica gel. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina.
-
Problem 3: The compound streaks on the TLC plate and elutes as very broad bands from the column.
-
Possible Cause 1: The sample is overloaded on the column.
-
Solution 1: Use an appropriate ratio of crude product to silica gel, typically in the range of 1:50 to 1:100 by weight for difficult separations.
-
Possible Cause 2: The sample was not loaded onto the column in a concentrated band.
-
Solution 2: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the top of the column.
Problem 4: The purified fractions are still a mixture of N1 and N2 isomers.
-
Possible Cause: The fractions were collected in too large a volume, leading to the mixing of closely eluting compounds.
-
Solution: Collect smaller fractions and analyze each one carefully by TLC before combining them.
Experimental Protocols
Protocol 1: General Procedure for Methylation of 6-fluoro-1H-indazole
This protocol is a general method for the N-methylation of indazoles, which typically yields a mixture of N1 and N2 isomers.
-
Materials:
-
6-fluoro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of 6-fluoro-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product containing a mixture of this compound and 6-Fluoro-2-methyl-2H-indazole.
-
Protocol 2: Column Chromatography Purification
This protocol provides a general method for the separation of the N1 and N2 isomers of methyl-6-fluoro-indazole.
-
Materials and Reagents:
-
Crude mixture of this compound and 6-Fluoro-2-methyl-2H-indazole
-
Silica Gel (230-400 mesh for flash chromatography)
-
n-Hexane
-
Ethyl Acetate
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Eluent collection tubes
-
-
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 10-20% ethyl acetate in hexane. The less polar N2-isomer should have a higher Rf than the N1-isomer.
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed. Alternatively, use the dry loading method.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane). Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the more polar N1-isomer.
-
Product Isolation: Identify the fractions containing the pure N1-isomer by TLC analysis. Combine these pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Typical TLC Data for the Separation of 6-Fluoro-indazole Methylation Products
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Typical Rf Value |
| 6-Fluoro-2-methyl-2H-indazole (N2-isomer) | 85:15 | ~0.45 |
| This compound (N1-isomer) | 85:15 | ~0.30 |
| 6-fluoro-1H-indazole (Starting Material) | 85:15 | ~0.15 |
Note: Rf values are indicative and may vary depending on the specific TLC plate, chamber saturation, and temperature.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for poor separation of N1 and N2 isomers.
References
troubleshooting side reactions in the methylation of 6-fluoro-1H-indazole
Technical Support Center: Methylation of 6-Fluoro-1H-Indazole
Welcome to our technical support center for the methylation of 6-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the methylation of 6-fluoro-1H-indazole?
A1: The primary side reaction is the formation of a mixture of two constitutional isomers: 1-methyl-6-fluoro-1H-indazole (N1-methylation product) and 2-methyl-6-fluoro-2H-indazole (N2-methylation product).[1][2][3][4] The ratio of these isomers is highly dependent on the reaction conditions. Other potential, though less common, side reactions include over-methylation to form a quaternary indazolium salt and reactions with other functional groups on the indazole ring, if present.
Q2: Why does methylation occur at both the N1 and N2 positions of the indazole ring?
A2: The indazole ring has two nucleophilic nitrogen atoms (N1 and N2).[5] Deprotonation of the N-H proton with a base generates an indazolide anion, which has resonance structures with negative charge density on both nitrogen atoms. This allows the methylating agent to attack either nitrogen, leading to the formation of both N1 and N2 isomers.[4]
Q3: How can I control the regioselectivity to favor the N1-methylated product?
A3: The N1-methylated indazole is generally the thermodynamically more stable isomer.[1][5] To favor its formation, you should use conditions that allow for thermodynamic control. A common and effective method is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[1][6][7] These conditions often provide high N1-selectivity.[1][6][7]
Q4: What conditions favor the formation of the N2-methylated isomer?
A4: The N2-methylated product is often the kinetically favored isomer.[2] Its formation can be promoted by using specific reagents and conditions. For instance, Mitsunobu conditions have been shown to favor N2-alkylation.[1][6] Additionally, the use of certain acidic reagents or specific solvent and base combinations can enhance N2 selectivity.[2][8] The presence of certain substituents on the indazole ring, such as electron-withdrawing groups at the C7 position, can also strongly direct methylation to the N2 position.[1][6][7]
Q5: How can I separate the N1 and N2 isomers if a mixture is formed?
A5: Separating N1 and N2 isomers can be challenging but is typically achieved through column chromatography on silica gel.[4] The polarity of the two isomers is usually different enough to allow for separation. Recrystallization from a suitable mixed solvent system can also be an effective method for purifying one of the isomers.[9]
Q6: How do I confirm the identity of the N1 and N2 methylated isomers?
A6: The most reliable method for distinguishing between N1 and N2 isomers is through nuclear magnetic resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1][6] An HMBC experiment can show a correlation between the N-methyl protons and the carbon atoms of the indazole ring (C3 and C7a), which allows for unambiguous assignment of the methyl group's position.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of starting material or product. - Inappropriate choice of base or solvent. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Use milder reaction conditions (e.g., lower temperature). - Screen different bases and solvents to find the optimal combination for your specific substrate. Using NaH in THF is a good starting point for N1-methylation.[1][6][7] |
| Poor N1/N2 Selectivity | - Reaction conditions favor the formation of a mixture. - The chosen base and solvent system is not selective. | - For N1 selectivity, use a strong base like NaH in THF.[1][6][7] - For N2 selectivity, consider Mitsunobu conditions or acidic reagents like methyl 2,2,2-trichloroacetimidate with a promoter such as trifluoromethanesulfonic acid.[1][2][6][8] - The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate, dimethyl carbonate) can also influence selectivity.[2] |
| Formation of Over-methylated Product (Quaternary Salt) | - Use of an excess of the methylating agent. - High reaction temperature or prolonged reaction time. | - Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent. - Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Difficulty Separating Isomers | - The N1 and N2 isomers have very similar polarities. | - Optimize the mobile phase for column chromatography; a shallow gradient of a less polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) may be effective. - Explore recrystallization with different solvent systems.[9] |
Data on Factors Influencing Regioselectivity
The following table summarizes how different reaction conditions can influence the N1 vs. N2 product ratio in the alkylation of indazoles, based on literature data for various substituted indazoles.
| Base | Solvent | Methylating Agent | Typical Outcome | Reference |
| NaH | THF | Alkyl Bromide | High N1 selectivity | [1][6][7] |
| K₂CO₃ | DMF | Methyl Iodide | Mixture of N1 and N2 | [3][4] |
| Cs₂CO₃ | DMF | Alkyl Tosylate | Can lead to mixtures, substrate-dependent | [3] |
| - (Mitsunobu) | THF | Alcohol, DIAD, PPh₃ | Strong preference for N2 | [1][6] |
| - | EtOAc | Methyl 2,2,2-trichloroacetimidate / Acid | Improved N-regioselectivity | [2] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Methylation
-
To a stirred solution of 6-fluoro-1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
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Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate 1-methyl-6-fluoro-1H-indazole.
Protocol 2: General Procedure for N2-Selective Methylation (Mitsunobu Conditions)
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Dissolve 6-fluoro-1H-indazole (1.0 equivalent), triphenylphosphine (PPh₃, 1.5 equivalents), and methanol (1.5 equivalents) in anhydrous THF under an inert atmosphere.
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Cool the mixture to 0 °C in an ice bath.
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Add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC or LC-MS.
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Concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel to isolate 2-methyl-6-fluoro-2H-indazole.
Visualizations
Caption: Reaction pathway for the methylation of 6-fluoro-1H-indazole.
Caption: Troubleshooting workflow for side reactions.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
optimizing reaction conditions for the synthesis of 6-Fluoro-1-methyl-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-Fluoro-1-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general synthetic routes for this compound?
A1: The synthesis of this compound typically starts from a substituted fluorinated aniline derivative. A common route involves the diazotization of a fluorinated o-toluidine derivative, followed by cyclization. Another approach is the N-methylation of a pre-formed 6-fluoro-1H-indazole ring. The choice of route often depends on the availability of starting materials and desired scale.
Q2: What are the critical parameters to control during the N-methylation of 6-fluoro-1H-indazole?
A2: Key parameters for the N-methylation step include the choice of base, solvent, temperature, and methylating agent. Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used. The reaction temperature should be carefully controlled, often starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature to manage the exothermic reaction and minimize side products.
Q3: How can I minimize the formation of the N2-methylated isomer (6-Fluoro-2-methyl-1H-indazole)?
A3: Formation of the undesired N2-isomer is a common issue in indazole alkylation. To favor the formation of the thermodynamically more stable N1-isomer, it is recommended to use a strong, non-hindered base and an aprotic polar solvent.[1] Running the reaction under thermodynamic control, which may involve longer reaction times or controlled heating, can also favor the N1-product.[2] Careful selection of the methylating agent can also influence the N1/N2 ratio.
Q4: What are the recommended purification methods for this compound?
A4: The primary purification method for this compound is column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate and hexane, is typically effective in separating the desired product from starting materials, the N2-isomer, and other impurities. Crystallization from a suitable solvent system can be employed for further purification to obtain a high-purity solid.[3]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are necessary. Sodium hydride is highly flammable and reacts violently with water; it should be handled under an inert atmosphere (e.g., nitrogen or argon). Methylating agents can be toxic and should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | - Inactive base (e.g., old NaH).- Low reaction temperature.- Poor quality starting materials. | - Use fresh, high-quality sodium hydride.- Ensure the reaction is allowed to warm to room temperature or is gently heated as per the protocol.- Verify the purity of the 6-fluoro-1H-indazole and methylating agent. |
| High proportion of N2-isomer | - Use of a weaker base or protic solvent.- Reaction run under kinetic control. | - Switch to a stronger base like NaH in an aprotic solvent like THF or DMF.- Allow the reaction to stir for a longer period or at a slightly elevated temperature to favor the thermodynamic product. |
| Incomplete reaction | - Insufficient amount of base or methylating agent.- Short reaction time. | - Use a slight excess (1.1-1.2 equivalents) of both the base and the methylating agent.- Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. |
| Formation of multiple unidentified byproducts | - Reaction temperature too high.- Presence of moisture or other reactive impurities. | - Maintain careful temperature control, especially during the addition of reagents.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. |
| Difficulty in purifying the product | - Co-elution of N1 and N2 isomers.- Presence of non-polar or highly polar impurities. | - Optimize the chromatography solvent system. A less polar system may improve separation of the isomers.- Consider a pre-purification step, such as an aqueous wash or extraction, to remove certain impurities. Recrystallization after chromatography can also enhance purity.[3] |
Experimental Protocols
Synthesis of this compound via N-methylation
This protocol describes a general procedure for the N-methylation of 6-fluoro-1H-indazole.
Materials:
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6-Fluoro-1H-indazole
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Methyl iodide (or dimethyl sulfate)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane
Procedure:
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To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-fluoro-1H-indazole (1.0 eq.) in anhydrous THF dropwise.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
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Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Extract the mixture with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Data Presentation
| Parameter | Typical Range/Value | Notes |
| Yield | 70-90% | Highly dependent on reaction conditions and purity of starting materials. |
| N1:N2 Isomer Ratio | >10:1 | Can be influenced by the choice of base and solvent. |
| Reaction Temperature | 0 °C to Room Temperature | Careful control is crucial to minimize side reactions. |
| Reaction Time | 2-6 hours | Monitor by TLC for completion. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
preventing degradation of 6-Fluoro-1-methyl-1H-indazole in solution
This technical support center provides guidance on preventing the degradation of 6-Fluoro-1-methyl-1H-indazole in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For optimal stability, it is recommended to dissolve this compound in aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Preparation of stock solutions in these solvents is advisable. For aqueous experimental conditions, subsequent dilution of the stock solution into your aqueous buffer is the preferred method. Direct dissolution in aqueous buffers, especially at acidic or basic pH, may lead to hydrolysis over time.
Q2: What are the ideal storage conditions for this compound in its solid form and in solution?
A2:
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Solid Form: The compound should be stored in a cool, dry, and dark place.[1] Using amber vials or containers wrapped in aluminum foil can provide protection from light.[1] Storing under an inert atmosphere like nitrogen or argon can also prevent potential oxidative degradation.[1]
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In Solution: Stock solutions in aprotic solvents like DMSO or DMF should be stored at -20°C or -80°C for long-term stability. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and use within 24 hours.
Q3: Is this compound sensitive to light?
Q4: Can pH affect the stability of this compound in aqueous solutions?
A4: Yes, the pH of aqueous solutions can significantly impact the stability of this compound. Indazoles can be susceptible to both acid and base-catalyzed hydrolysis. It is advisable to maintain the pH of your experimental solution within a neutral range (pH 6-8) if possible. If your experiment requires acidic or basic conditions, it is crucial to perform preliminary stability tests to understand the compound's degradation profile under those specific conditions.
Troubleshooting Guides
Issue 1: The solid this compound has changed color (e.g., from white/off-white to yellow/brown).
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Potential Cause: This may indicate slow degradation of the solid compound, potentially due to prolonged exposure to air, moisture, or light.[1]
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Recommended Actions:
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Verify Storage: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark environment.
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Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[1]
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Purity Check: Before use, it is advisable to check the purity of the discolored compound using an appropriate analytical method, such as HPLC or LC-MS, to confirm its integrity.
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Issue 2: A precipitate has formed in my stock solution (dissolved in DMSO/DMF).
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Potential Cause:
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Low Temperature Precipitation: The compound may have precipitated out of solution upon freezing.
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Incomplete Dissolution: The initial dissolution may not have been complete.
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Degradation: A degradant product that is insoluble in the solvent may have formed, although this is less common in aprotic solvents.
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-
Recommended Actions:
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Warm and Vortex: Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound.
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Sonication: If vortexing is insufficient, brief sonication in a water bath may aid dissolution.
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Confirm Concentration: After redissolving, it is good practice to verify the concentration if the application is sensitive to this parameter.
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Issue 3: I am observing inconsistent results in my bioassays.
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Potential Cause: This could be due to the degradation of this compound in your aqueous assay buffer.
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Recommended Actions:
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Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution for each experiment.
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Minimize Incubation Time: If possible, minimize the time the compound is incubated in the aqueous buffer before and during the assay.
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Conduct a Stability Study: Perform a simple stability study by incubating the compound in your assay buffer for the duration of your experiment. Analyze samples at different time points by HPLC to quantify any degradation.
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Data Presentation
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
| Condition | Incubation Time | Temperature | % Recovery (Hypothetical) | Observations |
| 0.1 M HCl | 24 hours | 60°C | 75% | Potential for hydrolysis. |
| 0.1 M NaOH | 24 hours | 60°C | 68% | Potential for hydrolysis. |
| 3% H₂O₂ | 24 hours | Room Temp | 85% | Potential for oxidation. |
| UV Light | 24 hours | Room Temp | 90% | Potential for photodegradation. |
| Heat (Solution) | 48 hours | 80°C | 92% | Good thermal stability in solution. |
| Heat (Solid) | 7 days | 80°C | 98% | High thermal stability in solid state. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways.
Materials:
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This compound
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with UV detector
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pH meter
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Incubator/water bath
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UV light chamber
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.[1]
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Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]
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Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. Wrap a control sample in aluminum foil and keep it alongside the exposed sample.[1]
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Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.[1]
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Sample Analysis:
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Before analysis, neutralize the acidic and basic hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.[1]
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Dilute all samples to an appropriate concentration for HPLC analysis.
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Analyze all stressed samples, along with an untreated control sample, by a validated stability-indicating HPLC method.
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Data Analysis:
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Calculate the percentage recovery of the parent compound in each stressed sample relative to the control.
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Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.
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Mandatory Visualization
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Regioselective Synthesis of 1-Methyl-Indazoles
Welcome to the technical support center for the regioselective synthesis of 1-methyl-indazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for achieving high regioselectivity in the N-methylation of indazoles.
Troubleshooting Guides
This section addresses specific problems encountered during the synthesis of 1-methyl-indazoles.
Question: My methylation reaction is producing an inseparable mixture of 1-methyl- and 2-methyl-indazole isomers with low selectivity. How can I favor the formation of the 1-methyl-indazole?
Answer: Achieving high selectivity for the 1-methyl-indazole isomer requires optimizing reaction conditions to favor the thermodynamically controlled product.[1][2] The 1H-indazole tautomer is generally more stable than the 2H-tautomer, and under the right conditions, its formation can be maximized.[2][3] Here are key parameters to adjust:
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Choice of Base and Solvent: This is the most critical factor. For high N1-selectivity, a strong, non-nucleophilic base in an aprotic, non-polar solvent is highly effective. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[2][4] The sodium cation is believed to coordinate with the N2-atom and a C3-substituent (if present and electron-rich), sterically hindering methylation at the N2 position.[4]
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Reaction Temperature: While some reactions proceed at room temperature, warming the reaction can help achieve thermodynamic equilibrium, favoring the more stable N1-isomer.[3] However, this should be monitored carefully, as excessive heat can lead to side reactions.
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Nature of the Methylating Agent: While methyl iodide is common, other reagents can be used. The choice may influence the N1/N2 ratio, but the base and solvent system typically has a more dominant effect.
Below is a logical workflow to guide your optimization process for achieving higher N1-selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
identifying and removing impurities from 6-Fluoro-1-methyl-1H-indazole
Technical Support Center: 6-Fluoro-1-methyl-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for .
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in a sample of this compound?
A1: Impurities in your this compound sample can originate from various stages of the synthetic and purification process. Common impurities can be categorized as follows:
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Starting Materials: Incomplete reactions can lead to the presence of initial reagents. For the synthesis of this compound, unreacted precursors are a potential source of impurities.
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Intermediates: Depending on the synthetic route, unreacted intermediates may remain in the final product.
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Byproducts: Side reactions can generate structurally related impurities, such as regioisomers, or products from over-methylation or other unintended reactions.
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Reagents and Solvents: Residual solvents from the reaction or purification steps are common impurities. Reagents used in the synthesis may also be present in trace amounts.[1]
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Degradation Products: The compound may degrade over time if not stored under appropriate conditions, such as protection from light and moisture.[1]
Q2: I have an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?
A2: An unexpected peak in an HPLC chromatogram suggests the presence of an impurity. A systematic approach is recommended for its identification:
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Review the Synthesis: Analyze the synthetic route to anticipate potential byproducts, unreacted starting materials, and intermediates.
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LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities. It provides the molecular weight of the impurity, which can offer significant clues to its structure.[2]
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High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS can provide the elemental composition of the impurity.[3]
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NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the impurity if it can be isolated in sufficient quantity and purity.
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Reference Standards: If you suspect a specific impurity, obtaining a reference standard for that compound and comparing its retention time and spectral data is a definitive way to confirm its identity.[1]
Q3: My ¹H NMR spectrum of this compound shows broader peaks than expected. What could be the cause?
A3: Broad peaks in an NMR spectrum can be attributed to several factors:
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Paramagnetic Impurities: The presence of trace amounts of paramagnetic metals, potentially from catalysts or reaction vessels, can cause significant line broadening.[1]
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Sample Viscosity: A highly concentrated sample can be viscous, leading to broader signals. Diluting the sample may resolve this issue.[1]
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Chemical Exchange: If a molecule is undergoing chemical exchange on the NMR timescale, such as proton exchange of an N-H group in a related impurity, the corresponding peaks can be broad.[1]
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Poor Shimming: The homogeneity of the magnetic field may not be optimal. Re-shimming the spectrometer can often improve peak shape.[1]
Q4: What are the recommended methods for removing impurities from my this compound sample?
A4: The choice of purification method depends on the nature and quantity of the impurities:
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Recrystallization: This is a common and effective technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in the mother liquor.[1][4]
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Column Chromatography: For separating mixtures of compounds with different polarities, column chromatography using silica gel or another stationary phase is a versatile and widely used method.[1][5]
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Preparative HPLC: For achieving high purity, especially when dealing with closely related impurities, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
| Symptom | Possible Cause | Solution |
| One or more unexpected peaks are observed in the HPLC chromatogram. | Contamination from glassware or solvent. | 1. Run a blank injection (mobile phase only) to check for system contamination.[1]2. Use fresh, HPLC-grade solvents.[1]3. Ensure all glassware is meticulously clean.[1] |
| Presence of starting materials or intermediates. | 1. Obtain reference standards for potential starting materials and intermediates.[1]2. Spike your sample with these standards to see if any of the unknown peaks increase in area.[1] | |
| Formation of byproducts or degradation products. | 1. Use LC-MS to determine the molecular weight of the impurity.[2]2. Review the synthetic pathway and storage conditions to hypothesize the structure of the impurity. |
Issue 2: Poor Crystal Formation During Recrystallization
| Symptom | Possible Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The compound is very pure and slow to crystallize. | - Boil off some solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.[4] |
| The compound "oils out" instead of forming crystals. | - The solution is cooling too quickly.- The compound is significantly impure. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]- Consider a pre-purification step like column chromatography if the impurity level is high.[4] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific impurities present.
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B. For example: 0-2 min 95% A, 2-15 min ramp to 5% A, 15-20 min hold at 5% A, 20-21 min return to 95% A, 21-25 min re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in methanol or acetonitrile |
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
| Step | Procedure |
| 1. Stationary Phase Preparation | Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent system and pack it into a glass column. |
| 2. Sample Loading | Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column. |
| 3. Elution | Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient will depend on the polarity of the impurities. |
| 4. Fraction Collection | Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product. |
| 5. Product Isolation | Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound. |
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-1-methyl-1H-indazole for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 6-Fluoro-1-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound?
A1: A robust and scalable two-step synthesis is recommended. The first step involves the synthesis of 6-Fluoro-1H-indazole from 4-fluoro-2-methylaniline via a diazotization and cyclization reaction. The second step is a regioselective N-methylation of the indazole core to yield the desired this compound.
Q2: How can I ensure the regioselective formation of the N1-methylated product (this compound) over the N2-isomer?
A2: The choice of base and solvent is critical for controlling the regioselectivity of the N-methylation step. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to strongly favor the formation of the thermodynamically more stable N1-isomer.
Q3: Column chromatography is not ideal for purification at a preclinical scale. What are the alternatives for purifying this compound?
A3: For preclinical and larger scale purification, crystallization is the preferred method. It is more scalable and cost-effective than chromatography. A mixed-solvent recrystallization can be employed to effectively separate the desired N1-isomer from the N2-isomer and other impurities.
Q4: What are the main safety concerns when scaling up this synthesis?
A4: Key safety considerations include the handling of sodium hydride, which is highly reactive and flammable, and the management of exothermic reactions, particularly during the diazotization step. Proper personal protective equipment (PPE), inert atmosphere techniques, and controlled reagent addition are essential.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the synthesis of 6-Fluoro-1H-indazole | - Incomplete diazotization of 4-fluoro-2-methylaniline.- Inefficient cyclization. | - Ensure the temperature during diazotization is maintained at 0-5 °C.- Use freshly prepared sodium nitrite solution.- Optimize the cyclization reaction time and temperature. |
| Poor regioselectivity in the N-methylation step (significant formation of the N2-isomer) | - Use of a weaker base or a protic solvent.- Reaction temperature is too low, favoring the kinetic product (N2-isomer). | - Use sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF).- Ensure the reaction is run at room temperature or slightly elevated temperature to allow for equilibration to the thermodynamic product (N1-isomer). |
| Difficulty in removing mineral oil from sodium hydride | - Inadequate washing of the sodium hydride. | - Wash the commercial sodium hydride dispersion with anhydrous hexane or pentane under an inert atmosphere to remove the mineral oil before use. |
| Product oiling out during crystallization | - The solvent system is not optimal.- The cooling rate is too fast. | - Screen for a suitable solvent or mixed-solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.- Employ a gradual cooling profile to promote the formation of well-defined crystals. |
| Incomplete reaction during N-methylation | - Insufficient amount of methylating agent.- Deactivation of sodium hydride due to moisture. | - Use a slight excess of the methylating agent (e.g., methyl iodide).- Ensure all solvents and glassware are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Step 1: Synthesis of 6-Fluoro-1H-indazole
This protocol is adapted from established methods for the synthesis of substituted indazoles from 2-methylanilines.
Materials:
-
4-fluoro-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium hydroxide (NaOH)
Procedure:
-
In a jacketed reactor, suspend 4-fluoro-2-methylaniline in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C using a chiller.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.
-
In a separate reactor, prepare a solution of sodium hydroxide in water and cool it to 10 °C.
-
Slowly add the cold diazonium salt solution to the sodium hydroxide solution, maintaining the temperature below 15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Separate the organic layer (toluene) and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 6-Fluoro-1H-indazole.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Quantitative Data Summary for Step 1:
| Parameter | Value |
| Starting Material | 4-fluoro-2-methylaniline |
| Key Reagents | Sodium nitrite, Hydrochloric acid |
| Solvent | Toluene, Water |
| Reaction Temperature | 0-5 °C (Diazotization) |
| Reaction Time | ~18-24 hours |
| Typical Yield | 65-75% |
| Purity Assessment | HPLC, NMR |
Step 2: Synthesis of this compound
This protocol focuses on the regioselective N-methylation of 6-Fluoro-1H-indazole.
Materials:
-
6-Fluoro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
To a dry, inerted reactor, add anhydrous THF.
-
Carefully add sodium hydride (60% dispersion in mineral oil) to the THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 6-Fluoro-1H-indazole in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add methyl iodide to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization to separate the N1 and N2 isomers.
Quantitative Data Summary for Step 2:
| Parameter | Value |
| Starting Material | 6-Fluoro-1H-indazole |
| Key Reagents | Sodium hydride, Methyl iodide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield (N1-isomer) | 80-90% |
| N1:N2 Isomer Ratio | >95:5 |
| Purity Assessment | HPLC, NMR |
Visualizations
Caption: Synthetic workflow for this compound.
Technical Support Center: Stability Testing of 6-Fluoro-1-methyl-1H-indazole and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability testing on 6-Fluoro-1-methyl-1H-indazole and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing a forced degradation study on this compound?
A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[1][2] These studies help to:
-
Develop and validate a stability-indicating analytical method that can accurately measure the compound in the presence of its degradants.[3][4]
-
Inform decisions on formulation development, packaging, and storage conditions.[2]
Q2: What are the typical stress conditions for the forced degradation of this compound?
A2: Typical stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, include:
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions helps to determine the susceptibility of the molecule to hydrolysis.[2][5]
-
Oxidative Degradation: Using an oxidizing agent like hydrogen peroxide assesses the compound's vulnerability to oxidation.[1]
-
Thermal Degradation: Exposing the compound to high temperatures helps to evaluate its thermal stability.[6]
-
Photolytic Degradation: Exposing the compound to UV and visible light is crucial to understand its photosensitivity.[1][7][8]
Q3: How much degradation should I aim for during forced degradation studies?
A3: The goal is to achieve a noticeable but not excessive level of degradation, typically in the range of 5-20%.[5] Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions.[1] Conversely, insufficient degradation may not reveal all potential degradation pathways.[1]
Q4: What analytical techniques are most suitable for analyzing the stability of this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[9][10][11] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[12][13][14][15]
Q5: How does the fluorine substitution at the 6-position affect the stability of the indazole ring?
A5: Fluorine substitution can significantly influence the electronic properties and metabolic stability of a molecule.[16][17][18] The electron-withdrawing nature of fluorine can affect the reactivity of the indazole ring, potentially influencing its susceptibility to nucleophilic attack or oxidative degradation. While specific data for this compound is limited, fluorination is a common strategy in drug design to enhance metabolic stability.[17] However, in some cases, fluorine can also introduce instability.[19]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). Increase the temperature or duration of exposure. If the compound remains stable, it can be concluded that it is stable under those specific conditions.[1] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor. Decrease the temperature or duration of exposure. Perform time-point studies to find the optimal stress duration. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry or mobile phase composition. Co-elution of the parent peak with degradation products. | Optimize the HPLC method by screening different columns (e.g., C18, C8, Phenyl-Hexyl). Adjust the mobile phase pH, organic modifier, and gradient profile.[9][10] |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected (e.g., they lack a UV chromophore or are volatile). Co-elution of degradation products with the parent peak. Inaccurate quantification due to different response factors of degradants. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.[11] Ensure complete separation of all peaks. If possible, isolate and characterize major degradation products to determine their response factors. |
| Inconsistent results between replicate experiments. | Inconsistent preparation of stress samples. Fluctuation in instrumental conditions. Instability of degradation products after their formation. | Ensure precise and consistent preparation of all solutions and samples. Verify the stability and performance of the analytical instrument. Analyze stressed samples promptly after preparation. |
Quantitative Data Summary
The following tables provide illustrative quantitative data for the stability of this compound under various stress conditions. This data is hypothetical and intended to serve as a guideline for expected outcomes. Actual results may vary depending on the specific experimental conditions.
Table 1: Hydrolytic and Oxidative Degradation of this compound
| Stress Condition | Reagent Concentration | Temperature (°C) | Time (hours) | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 80 | 24 | 12 | 1-methyl-1H-indazole-6-ol |
| Basic Hydrolysis | 0.1 M NaOH | 60 | 8 | 18 | Ring-opened products |
| Oxidative Degradation | 3% H₂O₂ | 25 | 48 | 15 | N-oxide derivatives, hydroxylated indazoles |
Table 2: Thermal and Photolytic Degradation of this compound
| Stress Condition | Parameter | Value | Time | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Thermal Degradation (Solid) | Temperature | 100°C | 7 days | 8 | Dimerization products |
| Thermal Degradation (Solution) | Temperature | 80°C | 48 hours | 11 | Solvent adducts, rearranged isomers |
| Photolytic Degradation (Solution) | Light Source | UV (254 nm) & Visible | 1.2 million lux hours | 22 | Photodimers, dehalogenated products |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
a. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). The solubility should be confirmed prior to the experiment.
b. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 80°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 8 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 48 hours, protected from light.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 100°C for 7 days.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][8][20] A control sample should be wrapped in aluminum foil to protect it from light.
c. Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimized wavelength based on UV spectrum)
-
Injection Volume: 10 µL
Visualizations
Caption: A general workflow for the stability testing of this compound.
Caption: Hypothetical degradation pathways for this compound under various stress conditions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. iagim.org [iagim.org]
- 8. database.ich.org [database.ich.org]
- 9. web.vscht.cz [web.vscht.cz]
- 10. irjpms.com [irjpms.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. actascientific.com [actascientific.com]
- 14. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pharmacyjournal.org [pharmacyjournal.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
Validation & Comparative
6-Fluoro-1-methyl-1H-indazole: A Comparative Analysis of its Potential as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, with several FDA-approved drugs featuring this core structure. Within this class, strategic modifications can significantly influence potency and selectivity. This guide provides a comparative analysis of 6-Fluoro-1-methyl-1H-indazole, exploring its potential efficacy in the context of other known kinase inhibitors. While direct comparative data for this specific compound is limited in publicly available literature, this guide leverages structure-activity relationship (SAR) data from closely related analogs to provide a comprehensive overview for research and development professionals.
Comparative Kinase Inhibitory Profile
The introduction of a fluorine atom at the 6-position of the indazole ring has been shown in various studies to enhance the enzymatic activity and cellular potency of kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFR)[1]. The methyl group at the 1-position is a common feature in many indazole-based inhibitors, often contributing to improved cell permeability and metabolic stability.
To provide a framework for evaluating the potential of this compound, the following table presents the inhibitory activity (IC50 values) of several well-characterized, structurally related indazole-based kinase inhibitors against a panel of key kinases implicated in oncology.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, FGFR1/3, c-Kit | 10, 30, 47, 84, 74/140, 146 |
| Entrectinib | TRKA/B/C, ROS1, ALK | 1.7, 0.1, 0.1, 0.2, 1.6 |
| Compound 27a (analogue) | FGFR1, FGFR2 | <4.1, 2.0 |
This table is a compilation of data from various sources for comparative purposes. The data for Compound 27a, a 6-fluoro-1H-indazol-3-amine derivative, highlights the potential potency conferred by the 6-fluoro substitution[1].
Signaling Pathways and Mechanism of Action
Kinase inhibitors typically function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting signaling cascades that drive cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified, generalized signaling pathway that can be targeted by indazole-based kinase inhibitors.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Accurate and reproducible assessment of kinase inhibition is critical. The following are detailed protocols for two common and robust in vitro kinase assay platforms.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase of interest. Test compounds that bind to the kinase will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Kinase of interest (e.g., GST-tagged)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound (this compound)
-
Assay buffer
-
384-well microplate
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture Preparation: In a 384-well plate, add the test compound dilutions.
-
Kinase/Antibody Addition: Add a pre-mixed solution of the kinase and the Eu-labeled antibody to each well.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (this compound)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well, white, opaque microplate
-
Luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction by combining the kinase, substrate, ATP, and various concentrations of the test compound in a suitable reaction buffer.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a specified period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the luminescence against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Conclusion
While direct comparative efficacy data for this compound is not extensively available in the public domain, the known structure-activity relationships of related indazole-based kinase inhibitors suggest that it is a promising scaffold for further investigation. The 6-fluoro substitution has been demonstrated to enhance potency against key oncogenic kinases. The detailed experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the inhibitory activity of this and other novel compounds, enabling data-driven decisions in the drug discovery and development process. Further studies involving broad kinase screening and cellular assays are warranted to fully elucidate the therapeutic potential of this compound.
References
Structural Analysis of 6-Fluoro-1-methyl-1H-indazole: A Comparative Guide to its Prospective X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated structural features of 6-Fluoro-1-methyl-1H-indazole based on the X-ray crystallographic data of structurally related compounds. While a specific crystal structure for this compound is not publicly available at the time of this publication, this document serves as a valuable resource for researchers by presenting data from similar fluorinated and methylated indazole derivatives. The guide also offers a detailed, generalized experimental protocol for obtaining the crystal structure of the title compound and visualizes the experimental workflow.
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing significant biological activity.[1][2] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability and binding affinity. Therefore, understanding the precise three-dimensional structure of molecules like this compound through single-crystal X-ray diffraction is paramount for modern drug design and development.
Comparison with Structurally Related Indazole Derivatives
To anticipate the crystallographic properties of this compound, we can analyze the crystal structures of analogous compounds. The following table summarizes key crystallographic data for two such derivatives: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate and 1-Methyl-1H-indazole-3-carboxylic acid. These compounds share the methylated indazole core, and the former also includes a fluorine substituent, providing valuable insights into how these functional groups influence crystal packing and molecular geometry.
| Parameter | Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[3][4] | 1-Methyl-1H-indazole-3-carboxylic acid[5] |
| Molecular Formula | C16H13FN2O2 | C9H8N2O2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/n | Not specified |
| Unit Cell Dimensions | a = 5.04322 (3) Å, b = 18.11509 (13) Å, c = 14.46487 (10) Å, β = 90.4600 (6)° | a = 7.5470 (15) Å, b = 14.873 (3) Å, c = 14.924 (3) Å, β = 93.10 (3)° |
| Volume (ų) | 1321.45 (2) | 1672.7 (6) |
| Z (Molecules/unit cell) | 4 | 8 |
Based on this data, it is reasonable to hypothesize that this compound will also crystallize in a common crystal system such as monoclinic. The presence of the fluorine atom may lead to specific intermolecular interactions, such as C-H···F contacts, which can influence the overall crystal packing.[6] The planarity of the indazole ring system, as observed in related structures, is expected to be maintained.
Experimental Protocol for X-ray Crystallography
Obtaining high-quality single crystals is a critical prerequisite for a successful X-ray diffraction experiment. The following is a generalized protocol for the crystallization and structural determination of a small organic molecule like this compound.
1. Crystal Growth
-
Slow Evaporation: Dissolve 5-10 mg of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below.
2. Data Collection
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.
-
For each orientation, a diffraction pattern is recorded.
3. Structure Solution and Refinement
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow
Caption: Workflow for the structural determination of this compound by X-ray crystallography.
Alternative and Complementary Structural Analysis Techniques
While X-ray crystallography provides definitive information on the solid-state structure, other techniques can offer valuable complementary data, especially if obtaining suitable crystals proves challenging.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 15N NMR studies can confirm the connectivity and constitution of the molecule in solution.[7] NOESY experiments can provide information about through-space proximity of atoms, which can help to deduce the preferred conformation in solution.
-
Computational Modeling: Density functional theory (DFT) calculations can be used to predict the geometry, electronic properties, and relative energies of different conformers of the molecule in the gas phase or in solution.[7] These theoretical models can be compared with experimental data to gain a deeper understanding of the molecule's structure and behavior.
By combining the insights from the crystallographic data of related compounds with a systematic experimental approach, researchers can successfully elucidate the three-dimensional structure of this compound, paving the way for a more profound understanding of its chemical properties and biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Fluoro-indan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to LC-MS/MS Methods for the Quantification of Small Molecule Kinase Inhibitors in Plasma
This guide provides a comparative overview of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods applicable for the quantification of 6-Fluoro-1-methyl-1H-indazole and similar small molecule kinase inhibitors in plasma. While a specific, validated method for this compound is not publicly available, this document outlines established methodologies for analogous compounds, offering a robust framework for researchers, scientists, and drug development professionals. The data presented is compiled from various validated LC-MS/MS assays for other kinase inhibitors, providing a benchmark for performance expectations.
Data Presentation: A Comparative Analysis of LC-MS/MS Methodologies
The successful quantification of small molecule kinase inhibitors in plasma via LC-MS/MS hinges on several key performance parameters. The following table summarizes typical validation data from published methods for various kinase inhibitors, which can serve as a reference for the development of a method for this compound.
| Analyte | Sample Preparation | LLOQ (ng/mL) | Linear Range (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) |
| Hypothetical Method for this compound | Protein Precipitation | Expected: 0.1-5 | Expected: 0.5-1000 | Expected: 85-115 | Expected: <15 | Expected: >80 |
| Imatinib | Protein Precipitation[1] | 50 | 50 - 5000 | 94.0 - 106.0 | < 12.2 | Not Reported |
| Gefitinib | Protein Precipitation[1] | 20 | 20 - 2000 | 93.5 - 107.5 | < 11.8 | Not Reported |
| Sorafenib | Protein Precipitation[2] | 500 | 500 - 10,000 | 94.0 - 106.0 | < 12.2 | Not Reported |
| Axitinib | Protein Precipitation[1] | 0.5 | 0.5 - 100 | 95.0 - 105.0 | < 10.0 | Not Reported |
| Flutrimazole | Liquid-Liquid Extraction[3][4] | 0.996 | 0.996 - 99.6 | Not Reported | < 9.26 | > 78.83 |
| Voriconazole | Protein Precipitation[5] | 2.0 | 2.0 - 1000 | Not Reported | Not Reported | Not Reported |
Experimental Protocols: A Blueprint for Method Development
The development of a robust LC-MS/MS method requires meticulous optimization of each step, from sample preparation to data acquisition. Below are detailed protocols that are commonly employed for the quantification of small molecule kinase inhibitors in plasma.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a widely used technique due to its simplicity and speed.[6]
-
Objective: To remove proteins from the plasma sample, which can interfere with the analysis and damage the LC column.
-
Procedure:
-
To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant for injection into the LC-MS/MS system.
-
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup compared to PPT, potentially reducing matrix effects.[6]
-
Objective: To isolate the analyte of interest from the plasma matrix with high selectivity.
-
Procedure:
-
Conditioning: Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic solution) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the analyte with a small volume of a strong solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
Liquid Chromatography (LC)
The LC system separates the analyte from other components in the sample extract before it enters the mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typical:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is generally employed.
-
Injection Volume: 5 - 10 µL.
Tandem Mass Spectrometry (MS/MS)
The MS/MS detector provides high selectivity and sensitivity for the quantification of the target analyte.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for kinase inhibitors.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
For this compound, the precursor ion would be its protonated molecule [M+H]+. The specific product ions would need to be determined through infusion and fragmentation experiments.
-
-
Optimization: Key parameters to optimize include declustering potential, collision energy, and cell exit potential to achieve the highest signal intensity for the MRM transitions.
Visualizing the Workflow and Potential Mechanism
To better illustrate the experimental process and the potential biological context of a kinase inhibitor, the following diagrams are provided.
Caption: General workflow for LC-MS/MS bioanalysis in plasma.
Caption: Hypothetical signaling pathway inhibited by a kinase inhibitor.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. europeanreview.org [europeanreview.org]
- 4. europeanreview.org [europeanreview.org]
- 5. UPLC-MS/MS determination of voriconazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
Comparative Analysis of ¹H and ¹³C NMR Assignments for 6-Fluoro-1-methyl-1H-indazole and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Fluoro-1-methyl-1H-indazole. Due to the limited availability of published experimental data for this specific compound, predicted NMR assignments are presented alongside experimentally determined data for two alternative substituted indazoles: 4,6-difluoro-3-methyl-1H-indazole and 3-phenyl-6-(trifluoromethyl)-1H-indazole. This comparison is intended to aid researchers in the structural elucidation and characterization of similar heterocyclic compounds.
Chemical Structure and Numbering
The chemical structure and atom numbering scheme for this compound are depicted below. This numbering system is used for the assignment of NMR signals in the subsequent tables.
Caption: Structure of this compound with atom numbering.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound (predicted) and two comparative indazole derivatives.
| Assignment | This compound (Predicted in CDCl₃) | 4,6-difluoro-3-methyl-1H-indazole (in DMSO-d₆) [1] | 3-phenyl-6-(trifluoromethyl)-1H-indazole (in CDCl₃) [2] |
| N1-CH₃ | 4.08 (s, 3H) | - | - |
| C3-H | 7.85 (s, 1H) | - | - |
| C3-CH₃ | - | 2.44 (s, 3H) | - |
| C4-H | 7.29 (dd, J = 8.8, 4.8 Hz, 1H) | - | 8.11 (d, J = 8.5 Hz, 1H) |
| C5-H | 6.94 (ddd, J = 8.8, 8.8, 2.4 Hz, 1H) | 7.03 (dt, J = 9.9, 2.0 Hz, 1H) | 7.46-7.42 (m, 2H) |
| C7-H | 7.55 (dd, J = 8.8, 2.4 Hz, 1H) | 7.42 (d, J = 8.8 Hz, 1H) | - |
| NH | - | 13.1 (br s, 1H) | 12.09 (br, 1H) |
| Aromatic-H (Phenyl) | - | - | 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H) |
¹³C NMR Data Comparison
The table below presents the ¹³C NMR chemical shifts (δ) in ppm for the three indazole compounds.
| Assignment | This compound (Predicted in CDCl₃) | 4,6-difluoro-3-methyl-1H-indazole (in DMSO-d₆) [1] | 3-phenyl-6-(trifluoromethyl)-1H-indazole (in CDCl₃) [2] |
| N1-CH₃ | 35.5 | - | - |
| C3 | 134.8 | 141.2 | 146.4 |
| C3a | 123.5 | 114.3 (d, J = 11.0 Hz) | 122.6 |
| C4 | 121.8 (d, J = 9.5 Hz) | 150.1 (dd, J = 247.0, 14.0 Hz) | 120.8 |
| C5 | 110.8 (d, J = 24.0 Hz) | 98.4 (dd, J = 28.0, 4.0 Hz) | 124.6 (q, J = 4.4 Hz) |
| C6 | 161.2 (d, J = 243.0 Hz) | 159.2 (dd, J = 237.0, 14.0 Hz) | 124.3 (q, J = 271.4 Hz) |
| C7 | 96.5 (d, J = 27.0 Hz) | 108.9 (d, J = 24.0 Hz) | 113.0 (q, J = 34.4 Hz) |
| C7a | 141.5 | 140.4 (d, J = 14.0 Hz) | 137.0 |
| Aromatic-C (Phenyl) | - | - | 132.5, 129.0, 128.6, 127.7 |
Experimental Protocols
A general protocol for acquiring ¹H and ¹³C NMR spectra is provided below. Specific parameters may need to be optimized based on the instrument, sample concentration, and the specific properties of the compound being analyzed.
General NMR Data Acquisition Workflow
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a clean NMR tube.
-
Instrument Setup: The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition:
-
A standard one-dimensional proton spectrum is acquired.
-
Typical acquisition parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
Data Processing:
-
The Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed.
-
The resulting spectrum is phase- and baseline-corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The corresponding ¹³C frequency is used (e.g., 75 MHz for a 300 MHz spectrometer).
-
Data Acquisition:
-
A proton-decoupled ¹³C spectrum is acquired to obtain singlets for all carbon signals.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
A wider spectral width is used compared to ¹H NMR.
-
-
Data Processing:
-
The FID is processed with an exponential window function (line broadening of 1.0 Hz) and Fourier transformed.
-
The spectrum is phase- and baseline-corrected.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
This guide serves as a foundational resource for the NMR characterization of this compound and related compounds. The comparison of predicted and experimental data highlights the influence of different substituents on the electronic environment of the indazole core, which is reflected in the NMR chemical shifts. Researchers can leverage this information for the identification and structural verification of novel indazole derivatives.
References
Comparative Biological Activity of 6-Fluoro- vs. 6-Bromo-1-methyl-1H-indazole: An Inferred Analysis
For Researchers, Scientists, and Drug Development Professionals
Indazole-containing derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV effects.[1] The nature and position of substituents on the indazole ring play a crucial role in determining the biological activity of these compounds.[2]
Inferred Kinase Inhibitory Activity
The 1H-indazole scaffold is a well-established framework for the development of protein kinase inhibitors due to its ability to mimic the purine core of ATP and bind to the ATP-binding pocket of kinases.[2] While specific data for 6-fluoro-1-methyl-1H-indazole and 6-bromo-1-methyl-1H-indazole is scarce, SAR studies on related indazole-based kinase inhibitors can provide valuable insights.
For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, substitutions at the 6-position of the indazole ring have been explored. Studies on a series of 1H-indazol-3-amine derivatives suggested that the presence of a fluorine substitution at the 6-position of the indazole ring can lead to improved enzymatic activity and cellular potency against FGFR1.[3] Conversely, derivatives of 6-bromo-1H-indazole have been utilized as key building blocks in the synthesis of potent kinase inhibitors, including those targeting Polo-like Kinase 4 (PLK4), a regulator of centriole duplication and a cancer target.[2][4]
Based on these general findings, it can be inferred that both 6-fluoro- and 6-bromo-1-methyl-1H-indazole cores have the potential to be developed into potent kinase inhibitors. The choice between a fluorine or bromine substituent would likely influence factors such as binding affinity, selectivity, and pharmacokinetic properties.
Table 1: Inferred Comparative Kinase Inhibitory Profile
| Feature | This compound (Inferred) | 6-Bromo-1-methyl-1H-indazole (Inferred) | Rationale / Supporting Evidence |
| Potential Kinase Targets | FGFR, various other kinases | PLK4, various other kinases | Based on activities of structurally related 6-fluoro and 6-bromo indazole derivatives.[2][3] |
| Expected Potency | Potentially high, as fluorine can enhance binding interactions. | Potentially high, as bromine can serve as a key interaction point. | SAR studies on related indazole kinase inhibitors. |
| Selectivity | Dependent on the overall substitution pattern. | Dependent on the overall substitution pattern. | General principle in kinase inhibitor design. |
| Advantages | Smaller size of fluorine may allow for better fit in some kinase pockets. Fluorine can improve metabolic stability. | Bromine can form halogen bonds, potentially increasing affinity. Serves as a versatile synthetic handle. | Known effects of halogen substitution in medicinal chemistry. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of potential kinase inhibitors, based on protocols described for related indazole compounds.
In Vitro Kinase Inhibition Assay (Example: FGFR1)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials : Recombinant human FGFR1 enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds (6-fluoro- and 6-bromo-1-methyl-1H-indazole), assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Culture : Culture a relevant cancer cell line (e.g., a line with FGFR or PLK4 dependency) in appropriate media.
-
Procedure :
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability for each treatment relative to a vehicle control. Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized kinase signaling pathway that can be targeted by indazole-based inhibitors and a typical workflow for screening such inhibitors.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway targeted by indazole-based inhibitors.
Caption: A typical workflow for the screening and development of kinase inhibitors.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In Silico Docking Analysis of 6-Fluoro-1-methyl-1H-indazole and Related Analogs Against Key Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico docking studies of 6-Fluoro-1-methyl-1H-indazole and structurally related indazole derivatives against various protein targets implicated in disease. Due to the limited publicly available docking data specifically for this compound, this guide draws comparisons from studies on close analogs and other indazole derivatives to provide a broader context for its potential interactions and to highlight key experimental methodologies.
Comparative Docking Performance
The following tables summarize the in silico docking performance of various indazole derivatives against several key protein targets. This data is compiled from multiple studies to facilitate a comparative analysis.
Table 1: Docking Performance of Indazole Derivatives Against Trypanothione Reductase
| Compound/Analog | Target Protein | PDB ID | Docking Score (kcal/mol) | Software |
| 3-chloro-6-nitro-1H-indazole derivative | Leishmania infantum Trypanothione Reductase (TryR) | 2JK6 | Not specified, but stable binding reported | AutoDock 4.0 |
| Clomipramine (Reference Inhibitor) | Leishmania donovani Trypanothione Reductase | Not specified | -5.5 | Maestro Glide |
| 5-Nitroimidazole analog | Leishmania donovani Trypanothione Reductase | Not specified | -7.63 | Not specified |
Table 2: Docking Performance of Fluoro-Indazole Analogs and Other Indazole Derivatives Against Various Kinases and Viral Proteins
| Compound/Analog | Target Protein | PDB ID | Docking Score (kcal/mol) | Software |
| 7-Bromo-6-fluoro-1-methyl-1H-indazole analog | SARS-CoV-2 NSP14 | Not specified | -8.2 (Improved score reported) | Schrödinger software suite (Glide SP) |
| This compound | MEK4 | Not specified | Not specified, but identified as an inhibitor | Not specified |
| Indazole derivative 8v | Renal cancer-related protein | 6FEW | Highest binding energy reported | AutoDock 4 |
| Indazole derivative 8w | Renal cancer-related protein | 6FEW | Highest binding energy reported | AutoDock 4 |
| Indazole derivative 8y | Renal cancer-related protein | 6FEW | Highest binding energy reported | AutoDock 4 |
Experimental Protocols
A generalized experimental protocol for in silico docking of indazole derivatives is outlined below, based on methodologies reported in the cited literature.[1]
1. Ligand Preparation:
-
The 2D structure of the indazole derivative is drawn using chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure.
-
Energy minimization of the 3D ligand structure is performed using a suitable force field (e.g., MMFF94).[1]
2. Protein Preparation:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein.[1]
3. Molecular Docking:
-
A grid box is defined around the active site of the target protein.
-
The prepared ligand is docked into the active site of the prepared protein using docking software such as AutoDock or Glide.[1][2]
-
The docking simulation is typically run for a set number of genetic algorithm runs or docking poses.
-
The resulting docking poses are scored based on their binding energy or docking score.
4. Analysis of Results:
-
The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed using visualization software (e.g., Discovery Studio Visualizer).
-
The docking results are validated by re-docking the native ligand into the active site and calculating the root-mean-square deviation (RMSD).[1]
Visualization of Workflows and Pathways
To illustrate the processes involved in these studies, the following diagrams are provided.
Caption: A generalized workflow for in silico molecular docking studies.
References
Fluorination: A Key Strategy to Enhance Metabolic Stability of Indazoles in Drug Discovery
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical step in improving its pharmacokinetic profile. The strategic incorporation of fluorine atoms into molecules, a process known as fluorination, has emerged as a powerful tool to mitigate metabolic liabilities. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indazoles, supported by experimental data, detailed experimental protocols, and visualizations to inform rational drug design.
The indazole scaffold is a prevalent motif in medicinal chemistry, but it can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP450) enzymes.[1] Fluorination can significantly enhance the metabolic stability of indazole-containing compounds by blocking these metabolically vulnerable sites.[2][3] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[2][4]
Quantitative Comparison of Metabolic Stability
The following table summarizes preclinical data from in vitro studies, demonstrating the impact of fluorination on the metabolic stability of indazole and related indole analogs. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[5]
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| Indole Analog Set 1 | ||||
| UT-155 | Non-fluorinated indole | 12.35 | - | [6] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [6] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | [6] |
| Indole Analog Set 2 | ||||
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | [6] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 | [6] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values between different studies should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[6]
Experimental Protocols
A standard method to assess the metabolic stability of a compound is the in vitro microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[7][8][9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat, or mouse) from a commercial vendor
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Internal standard (for analytical quantification)
-
Acetonitrile (quenching solution)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls (compounds with known metabolic stability) in the appropriate buffer. The typical final concentration of the test compound is 1 µM.[7]
-
Incubation Setup: In a 96-well plate, combine the phosphate buffer, microsomal suspension (a typical final concentration is 0.5 mg/mL), and the test compound.[5][7]
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes.[5]
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[5]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is crucial as it represents the initial concentration.[5][7]
-
Sample Processing: After the final time point, centrifuge the plate to precipitate the proteins.[5]
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[6]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[6]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL) .[5][6]
Visualizing the Impact of Fluorination
The following diagrams illustrate the experimental workflow for assessing metabolic stability and the conceptual basis for how fluorination can block metabolic pathways.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 4. annualreviews.org [annualreviews.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
A Comparative Guide to the Cross-Validation of Analytical Data for Novel Indazole Derivatives
For researchers, scientists, and drug development professionals, the rigorous characterization of novel indazole derivatives is a critical step in advancing new therapeutic agents. The validation of a compound's structure and purity through orthogonal analytical methods is fundamental to ensuring data integrity and reproducibility. This guide provides a comparative framework for the cross-validation of analytical data for novel indazole derivatives, supported by experimental protocols and data visualizations.
Comparative Analysis of Analytical Data
The structural elucidation of novel indazole derivatives relies on the synergistic use of multiple analytical techniques. High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratios for molecular formula confirmation, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular structure and connectivity of atoms.
Below is a summary of analytical data for representative novel indazole derivatives, demonstrating the complementary nature of these techniques.
Table 1: Cross-Validation Data for Representative Novel Indazole Derivatives
| Compound Name | Analytical Method | Key Findings | Reference |
| 1-Butyl-1H-indazole-3-carboxamide | ¹H NMR (400 MHz, DMSO-d₆) | δ 8.11 (d, J = 8.00 Hz, 1H), 7.69 (d, J = 8.80 Hz, 1H), 7.56 (s, 1H), 7.37 (t, J = 8.00 Hz, 1H), 7.19 (t, J = 7.60 Hz, 1H), 4.40 (t, J = 6.80 Hz, 2H), 1.79 (q, J = 6.80 Hz, 2H), 1.15–1.17 (m, 2H), 0.82 (t, J = 7.60 Hz, 3H) | [1] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 141.04, 137.5, 126.84, 122.68, 122.64, 122.41, 110.71, 48.80, 31.88, 19.87, 13.96 | [1] | |
| IR (cm⁻¹) | 3306 (N-H), 1664 (C=O) | [1] | |
| (E)-3-(3,5-Dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole | ¹H NMR (400 MHz, DMSO-d₆) | δ 13.14 (s, 1H), 8.21 (d, J = 8.5 Hz, 1H), 7.68–7.60 (m, 3H), 7.57 (d, J = 16.7 Hz, 1H), 7.51–7.42 (m, 2H), 7.04 (d, J = 8.7 Hz, 2H), 6.92 (d, J = 2.2 Hz, 2H), 6.44 (t, J = 2.2 Hz, 1H), 3.81 (s, 6H), 3.21 (d, J = 4.9 Hz, 4H), 2.47 (t, J = 5.0 Hz, 4H), 2.23 (s, 3H) | [2] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 161.16, 150.92, 142.69, 142.56, 139.73, 138.96, 130.80, 129.88, 128.07, 121.78, 121.64, 120.57, 119.87, 115.97, 107.06, 104.82, 100.57, 55.73, 55.02, 48.27, 46.26 | [2] | |
| HRMS (ESI-TOF) | m/z calcd for C₂₈H₃₀N₄O₂ [M+H]⁺: 455.2443, found: 455.2449 | [2] | |
| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | ¹H NMR | Aromatic protons exhibit signals between 6.82–8.9 ppm. The methoxy group (OCH₃) appears at 3.44 ppm as a singlet signal. | [3] |
| HRMS | Confirmed the molecular structure. | [3] |
Table 2: Performance Comparison of Key Analytical Methods for Indazole Derivatives
| Analytical Method | Principle | Key Advantages for Indazole Derivatives | Potential Limitations |
| High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) | Measures mass-to-charge ratio with high accuracy, enabling the determination of elemental composition. ESI is a soft ionization technique suitable for polar and thermally labile molecules. | Provides accurate molecular weight determination, which is crucial for confirming the synthesis of novel compounds.[4] ESI is well-suited for the polar nature of many indazole derivatives. | May not provide extensive fragmentation for detailed structural elucidation without tandem MS (MS/MS). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds followed by ionization (commonly Electron Ionization - EI) and mass analysis. | Effective for the analysis of less polar and more volatile indazole derivatives. EI provides reproducible fragmentation patterns for structural confirmation.[4] | Requires derivatization for non-volatile compounds, and thermal decomposition of labile derivatives can be a concern. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry for targeted quantification and structural analysis. | Enables the simultaneous determination of multiple analytes in complex mixtures, such as metabolites in biological samples.[4] | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. | Invaluable for the unambiguous structural assignment of N-1 and N-2 substituted indazole isomers.[5] Provides detailed information on the connectivity of atoms. | Lower sensitivity compared to mass spectrometry. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable analytical data.
High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the general procedure for acquiring HRMS data for a novel indazole derivative.
-
Sample Preparation: Dissolve the synthesized indazole derivative in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Chromatographic Separation (if using LC-HRMS):
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI) is typically used for indazole derivatives to form [M+H]⁺ ions.[4]
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the derivative (e.g., m/z 100-1000).[4]
-
Resolution: Set the resolution to at least 60,000 to ensure accurate mass measurement.[4]
-
-
Data Analysis: Process the raw data to determine the accurate mass of the [M+H]⁺ ion. Use this value to calculate the elemental composition and confirm the molecular formula of the synthesized compound.[4] For structural analysis, interpret the fragmentation pattern to confirm the indazole structure. Common fragments for indazole-containing compounds include ions at m/z 145 (acylium-indazole) and m/z 131 (methylidene-indazolium).
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for the structural characterization of a novel indazole derivative by NMR.
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons for unambiguous structural assignment.
-
-
Data Acquisition:
-
¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire data with a sufficient number of scans, which is typically higher than for ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to elucidate the structure of the indazole derivative.[1]
-
Visualizations
Visualizing workflows and biological pathways can aid in understanding the context and application of the analytical data.
References
- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 6-Fluoro-1-methyl-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous and safe disposal of chemical reagents like 6-Fluoro-1-methyl-1H-indazole is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide delivers essential, immediate safety and logistical information, including a step-by-step operational and disposal plan. Adherence to these protocols is fundamental for regulatory compliance and laboratory safety.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield.[5] | To protect against splashes and dust.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[2] |
| Body Protection | A lab coat or chemical-resistant apron.[2][4] | To protect against contamination of personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[1][2][3][4] | To prevent inhalation of dust or vapors.[2] |
All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6] Ensure that eyewash stations and safety showers are readily accessible.[4][6]
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is a cornerstone of safe and compliant disposal. As a fluorinated organic compound, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[6]
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams complicates and increases the cost of disposal.[6]
-
Original Containers: Whenever possible, keep the chemical in its original container to prevent misidentification.[6]
-
Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it. The primary recommended method for disposal is through a licensed professional waste disposal service.[2][5]
-
Pure or Unused this compound:
-
Contaminated Labware and Materials (e.g., gloves, weighing paper):
-
Solid contaminated materials , such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[6]
-
Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[6] After this initial rinse, the glassware can be washed according to standard laboratory procedures.
-
-
Spill Management:
-
Final Disposal:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[2]
-
The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[6]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [6] Such actions can lead to environmental contamination and are a violation of regulatory standards.
Hazard Summary for Structurally Similar Compounds
While specific quantitative data for this compound is not available, the following table summarizes the classifications for similar compounds, providing a strong indication of the potential hazards.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation.[3][4][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
